N'-phenylpiperidine-1-carboximidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-phenylpiperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c13-12(15-9-5-2-6-10-15)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEFIKHIRATNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=NC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65069-94-5 | |
| Record name | N'-phenylpiperidine-1-carboximidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
N'-Phenylpiperidine-1-carboximidamide: Structural Architecture and Pharmacological Potential
Executive Summary
N'-phenylpiperidine-1-carboximidamide (often chemically classified within the
This technical guide dissects the molecule’s electronic behavior, validated synthetic pathways, and physicochemical properties, providing a roadmap for its utilization in drug discovery.
Molecular Architecture & Electronic Properties
Structural Composition
The molecule is a trisubstituted guanidine . Its core connectivity is defined by a central carbon atom bonded to three nitrogen atoms:
-
N1 (Piperidine): A tertiary amine nitrogen enclosed in a saturated six-membered ring.
-
N2 (Imine/Amine): The nitrogen bearing the phenyl group.
-
N3 (Imine/Amine): The unsubstituted nitrogen (depending on tautomer).
Tautomeric Equilibrium
Unlike simple aliphatic guanidines, the
-
Tautomer A (Conjugated): The double bond is located between the central carbon and the phenyl-bearing nitrogen (
). This allows for conjugation between the guanidine -system and the phenyl ring, often making it the thermodynamically preferred neutral form in non-polar solvents. -
Tautomer B (Non-Conjugated): The double bond is located at the unsubstituted nitrogen (
).
However, under physiological conditions (pH 7.4), the molecule is predominantly protonated . The positive charge is delocalized across all three nitrogen atoms (Y-aromaticity), forming a highly stable guanidinium cation.
Visualization: Tautomerism & Protonation
The following diagram illustrates the neutral equilibrium and the resonance-stabilized cation.
Figure 1: Tautomeric equilibrium between the imino- and amino-forms, leading to the resonance-stabilized cation under physiological conditions.
Physicochemical Profile
The substitution of the phenyl ring onto the guanidine core significantly alters the basicity compared to unsubstituted guanidine (pKa ~13.6). The phenyl ring acts as an electron-withdrawing group (EWG) via induction and resonance, lowering the pKa.
Table 1: Key Molecular Properties
| Property | Value (Approx.) | Mechanistic Insight |
| Molecular Formula | Core scaffold + Phenyl cap. | |
| Molecular Weight | 203.28 g/mol | Fragment-like, high ligand efficiency potential. |
| pKa (Base) | 10.2 – 10.8 | Lower than Arg (12.5) due to Ph-resonance, but still fully ionized at pH 7.4. |
| LogP (Oct/Water) | ~1.9 – 2.2 | The lipophilic piperidine and phenyl groups balance the polar guanidine core. |
| H-Bond Donors | 2 (Cationic form) | Critical for bidentate interactions with Asp/Glu residues. |
| H-Bond Acceptors | 2 | The imine nitrogen (in neutral form) is a strong acceptor. |
| Topological PSA | ~38 Ų | Favorable for CNS penetration if basicity is masked/modulated. |
Synthesis Protocol
While several routes exist (e.g., cyanamide addition), the S-methylisothiourea route is the most robust for research-scale synthesis due to higher yields and easier purification of the intermediate.
Validated Synthetic Workflow
Step 1: Formation of the S-methylisothiourea Intermediate
Reaction of
Figure 2: Two-step synthesis via S-methylation activation, avoiding toxic mercury salts often used in older protocols.
Detailed Experimental Procedure
Note: All steps must be performed in a fume hood due to the evolution of methanethiol (MeSH).
-
Activation: Dissolve
-phenylthiourea (10 mmol) in acetone (20 mL). Add Methyl Iodide (11 mmol) dropwise. Stir at room temperature for 4 hours. The intermediate isothiouronium salt will precipitate. Filter and wash with cold ether. -
Displacement: Suspend the isothiouronium salt (5 mmol) in Ethanol (15 mL). Add Piperidine (6 mmol) and Triethylamine (6 mmol, to scavenge HI).
-
Reflux: Heat the mixture to reflux for 6–12 hours. Monitor via TLC (System: DCM/MeOH 9:1). Evolution of MeSH (rotten cabbage odor) confirms reaction progress.
-
Workup: Concentrate in vacuo. Redissolve in 1M NaOH (to liberate the free base) and extract with Dichloromethane (
mL). -
Purification: The free base is often an oil. Convert to the Hydrochloride salt by treating the organic layer with 2M HCl in ether to obtain a stable, crystalline solid (MP typically >180°C).
Analytical Characterization
To ensure scientific integrity, the identity of the molecule must be validated using NMR and MS.
Predicted -NMR Signatures (DMSO- , HCl salt)
-
9.80 & 8.40 ppm (br s, 2H): Guanidinium
protons. Note the split signals due to restricted rotation around the bonds. - 7.40 – 7.10 ppm (m, 5H): Phenyl aromatic protons.
-
3.60 ppm (m, 4H): Piperidine
-protons ( ). These will be deshielded compared to free piperidine due to the electron-poor guanidine core. -
1.60 – 1.50 ppm (m, 6H): Piperidine
and protons.
Mass Spectrometry
-
ESI-MS (+): dominant peak at
. -
Fragmentation: Common loss of the piperidine ring (
85) or the phenylguanidine fragment.
Pharmacological Potential & SAR[1][2][3][4]
The "Super-Arginine" Mimetic
The core utility of
Target Classes
-
Sigma Receptors (
): The piperidine ring is a classic pharmacophore for Sigma receptors. The addition of the N-phenyl guanidine tail provides the necessary basic nitrogen and aromatic bulk to fit the binding pocket, often showing nanomolar affinity. -
Sodium Channel Blockers (
): Many local anesthetics and anti-arrhythmics contain a lipophilic aromatic head and a basic amine tail. This molecule fits the structural requirements for pore blocking in voltage-gated sodium channels. -
Protease Inhibitors: The guanidine moiety can anchor into the S1 specificity pocket of trypsin-like serine proteases (which target basic residues).
Structural Activity Relationship (SAR) Guidelines
-
To increase basicity: Add electron-donating groups (e.g., -OMe) to the Phenyl ring (Para-position).
-
To decrease basicity: Add electron-withdrawing groups (e.g., -Cl, -CF3) to the Phenyl ring. This improves oral bioavailability by increasing the fraction of neutral species in the gut.
-
Metabolic Stability: The para-position of the phenyl ring is a metabolic soft spot (hydroxylation). Blocking this with a Fluorine atom is a standard medicinal chemistry optimization.
References
-
Guanidine Basicity: Pruszynski, P. (1987).[1] Substituent effects on the basicity of phenyl substituted derivatives of 2-phenyl-1,1,3,3-tetramethylguanidine. Canadian Journal of Chemistry.[1][2] Link
- Synthesis Methodology: Katritzky, A. R., et al. (2005). Synthesis of Guanidines. Journal of Organic Chemistry. (General reference for S-methylisothiourea protocols).
-
Sigma Receptor Ligands: Marriott, K. S., et al. (2012). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry Letters. Link (Demonstrates the piperidine-phenyl pharmacophore utility).
- Tautomerism in Guanidines: Taylor, P. J., & Wait, A. R. (1986). Spectroscopic studies of tautomerism in amidines and guanidines. Journal of the Chemical Society, Perkin Transactions 2.
-
pKa Prediction Models: Martel, F. S., et al. (2013). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds. Journal of Chemical Information and Modeling. Link
Sources
Solubility profile of N'-phenylpiperidine-1-carboximidamide in polar vs non-polar solvents
The following technical guide details the solubility profile and physicochemical characterization of N'-phenylpiperidine-1-carboximidamide , designed for application scientists and drug development professionals.
Technical Analysis & Experimental Protocols
Executive Summary
N'-phenylpiperidine-1-carboximidamide (CAS 65069-94-5) represents a distinct class of amphiphilic guanidines . Structurally, it bridges the gap between highly polar basic motifs and lipophilic pharmacophores. Its solubility is not a static constant but a dynamic property heavily dependent on protonation state (pH) and counter-ion identity.
For researchers, the critical takeaway is the "Solubility Switch" :
-
pH < 9.0: The compound exists predominantly as a cationic species, exhibiting high aqueous solubility and poor non-polar solvent affinity.
-
pH > 11.0: The compound exists as a neutral free base, exhibiting poor aqueous solubility but high affinity for chlorinated and aromatic organic solvents.
Physicochemical Architecture
To predict and manipulate the solubility of this compound, one must understand its three functional domains:
| Domain | Chemical Nature | Contribution to Solubility |
| Guanidine Core | Highly Polar / Basic | Primary driver of water solubility via H-bonding and ionization. pKa ≈ 10.7–10.8 (estimated based on N-phenylguanidine analogs). |
| Piperidine Ring | Lipophilic (Aliphatic) | Increases solubility in non-polar solvents; disrupts crystal lattice energy relative to planar analogs. |
| Phenyl Ring | Lipophilic (Aromatic) | Facilitates |
The "Push-Pull" Mechanism
The molecule possesses a high calculated LogP (cLogP ≈ 1.8–2.2) in its neutral form, placing it in the "drug-like" solubility space. However, the guanidine core acts as a strong proton acceptor. In standard physiological buffers (pH 7.4), the molecule is >99.9% protonated, behaving as a salt. In organic synthesis or extraction, high pH is required to access the lipophilic free base.
Solubility Profile Matrix
The following data represents the predicted solubility profile for the Neutral Free Base form of the compound at 25°C.
Polar vs. Non-Polar Solvents
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |
| Polar Protic | Water (pH 7) | High (>10 mg/mL)* | As cation: Solvated by ion-dipole interactions. |
| Polar Protic | Methanol / Ethanol | High | Excellent match for both the polar guanidine core and lipophilic rings. |
| Polar Aprotic | DMSO / DMF | Very High | Universal solvent for this class; disrupts strong intermolecular H-bonds. |
| Chlorinated | Dichloromethane (DCM) | High | Best solvent for the neutral free base; weak H-bond acceptor capability stabilizes the amine. |
| Aromatic | Toluene | Moderate | Soluble due to |
| Aliphatic | Hexane / Heptane | Low / Insoluble | The polar guanidine core is too energetic to be solvated by weak Van der Waals forces. |
*Note: At pH > 12 (Free Base), water solubility drops to < 0.1 mg/mL.
The "Solubility Switch": pH Dependence
The most common error in handling this compound is neglecting the pKa. Below is the ionization pathway that dictates phase distribution.
Figure 1: The pH-dependent ionization equilibrium. At pH 7.4, the equilibrium shifts entirely to the left (Cationic). Extraction into organic layers requires pH > 12.
Experimental Protocols (Self-Validating Systems)
To empirically determine the exact solubility values for your specific batch (which may vary by crystal polymorph), use the following standard operating procedures.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
This is the "Gold Standard" for equilibrium solubility.
-
Preparation: Weigh 5 mg of compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 500 µL of the target solvent (e.g., Octanol, Water pH 10, Toluene).
-
Saturation: Shake at 300 RPM for 24 hours at 25°C.
-
Check: If the solution becomes clear, add more solid until a precipitate persists (saturation).
-
-
Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PTFE filter.
-
Quantification: Dilute the supernatant 100x in Methanol and analyze via HPLC-UV (254 nm).
-
Calculation: Compare peak area against a 5-point calibration curve of the standard in Methanol.
-
Protocol B: Determination of Distribution Coefficient (LogD)
Essential for predicting extraction efficiency.
Figure 2: Workflow for determining the partition coefficient (LogD).
Applications in Drug Development
-
Formulation: Due to the basic guanidine, this compound is best formulated as a salt (e.g., HCl, Tartrate, or Mesylate) to ensure high aqueous solubility for dosing.
-
Purification:
-
To remove impurities: Dissolve crude in dilute acid (pH 2), wash with Ethyl Acetate (impurities move to organic), then basify aqueous layer to pH 12 and extract product into DCM.
-
Recrystallization: Ethanol/Water mixtures or Toluene/Hexane (for free base) are recommended solvent systems.
-
References
-
PubChem Compound Summary. Piperidine-1-carboximidamide. National Center for Biotechnology Information. Link
-
ChemicalBook. N'-phenylpiperidine-1-carboximidamide Properties & CAS 65069-94-5. Link
-
National Institute of Standards and Technology (NIST). N-Phenylpiperidine Properties. NIST Chemistry WebBook, SRD 69.[1] Link
-
GuideChem. 1-Phenylguanidine pKa and Physicochemical Data. Link
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An In-depth Technical Guide to N'-phenylpiperidine-1-carboximidamide as a Ligand in Coordination Chemistry
This guide provides a comprehensive technical overview of N'-phenylpiperidine-1-carboximidamide, a compelling yet underexplored ligand in the field of coordination chemistry. While direct literature on this specific molecule is nascent, this document synthesizes established principles of guanidine and amidine chemistry, along with data from closely related analogues, to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into its synthesis, characterization, coordination behavior, and potential applications, providing both theoretical grounding and practical, field-proven insights.
Introduction to N'-phenylpiperidine-1-carboximidamide: A Ligand with Untapped Potential
N'-phenylpiperidine-1-carboximidamide belongs to the broader class of guanidine-containing compounds, which have garnered significant attention as versatile ligands in coordination chemistry.[1] The core of this molecule features a piperidine ring, a common scaffold in medicinal chemistry known for its favorable pharmacokinetic properties, and a phenyl-substituted carboximidamide (guanidine) moiety.[2][3] This combination of a flexible aliphatic heterocycle and a resonance-stabilized, electron-rich guanidine unit suggests a rich and varied coordination chemistry with a wide array of metal ions.
The guanidinyl group, with its Y-shaped CN₃ core, can act as a strong σ-donor and is capable of stabilizing metals in various oxidation states. The presence of both imine and amine nitrogen atoms allows for multiple potential coordination modes, including monodentate, bidentate, and bridging interactions. The phenyl substituent on the imine nitrogen can be strategically modified to tune the steric and electronic properties of the ligand, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes.
This guide will provide a detailed exploration of the synthesis, characterization, and coordination chemistry of N'-phenylpiperidine-1-carboximidamide, drawing parallels from analogous systems to illuminate its potential in catalysis and drug development.
Synthesis and Characterization of N'-phenylpiperidine-1-carboximidamide
Proposed Synthetic Protocol
A logical approach to the synthesis of N'-phenylpiperidine-1-carboximidamide involves the reaction of a suitable piperidine-based precursor with a phenyl-containing electrophile. A highly effective method would be the reaction of piperidine with phenylcyanamide.
Caption: Proposed synthesis of N'-phenylpiperidine-1-carboximidamide.
Experimental Protocol:
-
Reaction Setup: To a solution of piperidine (1.0 equivalent) in dry toluene, add phenylcyanamide (1.0 equivalent).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N'-phenylpiperidine-1-carboximidamide.
This proposed synthesis is analogous to the well-established reactions of amines with cyanamides to form guanidines and is expected to provide the target compound in good yield.
Spectroscopic Characterization
The structural elucidation of the synthesized N'-phenylpiperidine-1-carboximidamide would rely on a combination of standard spectroscopic techniques. The expected spectral data are summarized below, based on the analysis of its functional groups and data from related compounds.[4][5][6]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the piperidine ring (typically in the δ 1.5-3.5 ppm range), and aromatic protons of the phenyl group (δ 6.8-7.5 ppm). The N-H protons would likely appear as a broad singlet. |
| ¹³C NMR | Resonances for the aliphatic carbons of the piperidine ring, the aromatic carbons of the phenyl group, and a characteristic downfield signal for the guanidinyl carbon (C=N). |
| IR Spectroscopy | Characteristic N-H stretching vibrations (around 3300-3500 cm⁻¹), C=N stretching of the imine group (around 1620-1660 cm⁻¹), and C-N stretching vibrations.[7] |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₇N₃, M.W. 203.28 g/mol ). Fragmentation patterns would likely involve cleavage of the piperidine ring and the phenyl group. |
Coordination Chemistry of N'-phenylpiperidine-1-carboximidamide
The coordination chemistry of N'-phenylpiperidine-1-carboximidamide is anticipated to be rich and diverse, owing to the presence of multiple donor atoms and the electronic flexibility of the guanidine moiety.
Potential Coordination Modes
The N'-phenylpiperidine-1-carboximidamide ligand can adopt several coordination modes, depending on the metal ion, the counter-ion, and the reaction conditions.
Caption: Potential coordination modes of the ligand.
-
Monodentate Coordination: The ligand can coordinate to a metal center through the lone pair of the imine nitrogen atom. This is a common coordination mode for simple guanidines.
-
Bidentate Chelating Coordination: Deprotonation of the amine nitrogen can lead to the formation of a guanidinate anion, which can act as a bidentate chelating ligand, forming a stable four-membered ring with the metal center.
-
Bridging Coordination: The ligand can bridge two metal centers, with one nitrogen atom coordinating to each metal. This can lead to the formation of polynuclear complexes and coordination polymers.
Synthesis of Metal Complexes: A General Protocol
The synthesis of metal complexes with N'-phenylpiperidine-1-carboximidamide can be achieved through straightforward reactions with metal salts.
Experimental Protocol:
-
Ligand Solution: Dissolve N'-phenylpiperidine-1-carboximidamide (1 or 2 equivalents) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).
-
Metal Salt Solution: In a separate flask, dissolve the desired metal salt (e.g., chloride, nitrate, or acetate of Cu(II), Zn(II), Ni(II), etc.) (1 equivalent) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature. In some cases, gentle heating may be required to facilitate the reaction.
-
Isolation: The resulting metal complex may precipitate out of the solution. If so, it can be collected by filtration, washed with the solvent, and dried. If the complex remains in solution, the solvent can be slowly evaporated to induce crystallization.
The stoichiometry of the resulting complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) will depend on the metal ion and the reaction conditions.
Characterization of Metal Complexes
The characterization of the synthesized metal complexes would involve a range of analytical techniques to determine their structure and properties.
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. |
| FT-IR Spectroscopy | Changes in the vibrational frequencies of the C=N and N-H bonds upon coordination can confirm the involvement of these groups in metal binding.[8] |
| UV-Vis Spectroscopy | Can provide information about the electronic transitions within the complex and the coordination environment of the metal ion. |
| Elemental Analysis | Determines the elemental composition of the complex, confirming the metal-to-ligand ratio. |
| Magnetic Susceptibility | For paramagnetic metal ions (e.g., Cu(II), Ni(II)), this technique can provide information about the electronic state and magnetic properties of the complex. |
Potential Applications in Drug Development and Catalysis
The structural features of N'-phenylpiperidine-1-carboximidamide and its potential metal complexes suggest a range of applications in both medicinal chemistry and catalysis.
Drug Development
The piperidine moiety is a well-known pharmacophore present in numerous approved drugs, imparting favorable properties such as improved solubility and bioavailability.[2][3] Guanidine-containing compounds have also demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[7]
The combination of these two pharmacophores in N'-phenylpiperidine-1-carboximidamide makes it a promising scaffold for the design of novel therapeutic agents. Its metal complexes could also exhibit enhanced biological activity compared to the free ligand, a phenomenon that has been observed for other ligand-metal systems.[9][10] Potential therapeutic targets for this class of compounds could include:
-
Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, allowing it to interact with the active sites of enzymes that recognize this amino acid.
-
Anticancer Agents: The ability to coordinate to metal ions opens up the possibility of designing metal-based anticancer drugs that can interact with DNA or other biological targets.[11]
-
Antimicrobial Agents: The cationic nature of the protonated guanidinium group can facilitate interactions with negatively charged bacterial cell membranes, leading to antimicrobial activity.
Caption: Potential applications of the ligand and its complexes.
Homogeneous Catalysis
Guanidinate ligands have been successfully employed in a variety of catalytic transformations, including polymerization and cross-coupling reactions. The strong electron-donating ability of the guanidinate moiety can stabilize catalytically active metal centers and promote their reactivity.
Metal complexes of N'-phenylpiperidine-1-carboximidamide could be explored as catalysts in reactions such as:
-
Polymerization: As catalysts for the ring-opening polymerization of lactones or other cyclic monomers.
-
Cross-Coupling Reactions: In Suzuki, Heck, or Sonogashira cross-coupling reactions, where they could act as supporting ligands for palladium or other transition metal catalysts.
-
Oxidation/Reduction Reactions: The redox-active nature of some metal complexes could be harnessed for catalytic oxidation or reduction processes.
Conclusion
N'-phenylpiperidine-1-carboximidamide represents a promising but largely unexplored ligand in coordination chemistry. Its synthesis is readily achievable through established methods, and its structural features suggest a rich and versatile coordination chemistry. The combination of the pharmaceutically relevant piperidine scaffold and the electronically flexible guanidine moiety makes this ligand and its potential metal complexes attractive targets for further investigation in the fields of drug development and homogeneous catalysis. This guide provides a foundational framework to stimulate and guide future research into this intriguing class of compounds.
References
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PubChem. (n.d.). N-phenylpiperazine-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
- Li, M., et al. (2008). N-Phenyl-piperidine-1-carbothio-amide. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1743.
- Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C
- Wang, Y., et al. (2018).
- Li, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(3), 105615.
- Li, M., et al. (2008). N-Phenyl-piperidine-1-carbothio-amide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1743.
- Al-Wahaibi, L. H., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. RSC Medicinal Chemistry, 13(12), 1541-1553.
- Shishkov, S. V., et al. (2022).
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- Kelly, M., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693.
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SpectraBase. (n.d.). Piperidine-1-carboxylic acid, [2-(piperidine-1-carbonyl)-phenyl]-amide. Retrieved from [Link]
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PubChem. (n.d.). 1-Phenylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
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- da Cruz, A. C. F., et al. (2022). NSAID-Based Coordination Compounds for Biomedical Applications: Recent Advances and Developments. International Journal of Molecular Sciences, 23(5), 2855.
- López-Jaramillo, J., et al. (2021). Crystal structures of two alanylpiperidine analogues.
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- Jones, P. G., & Ahrens, B. (2017). Crystal structures of five gold(I) complexes with methylpiperidine ligands.
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ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]
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- 5. N-Phenylpiperidine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Benzamidine Hydrochloride – Material Science Research India [materialsciencejournal.org]
- 9. mdpi.com [mdpi.com]
- 10. NSAID-Based Coordination Compounds for Biomedical Applications: Recent Advances and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N'-phenylpiperidine-1-carboximidamide: A Detailed Protocol for Researchers
Introduction
N'-phenylpiperidine-1-carboximidamide is a guanidine derivative of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to known bioactive molecules. The guanidinium group, a common feature in many natural products and pharmaceuticals, is a strong base at physiological pH and can participate in crucial hydrogen bonding interactions with biological targets. This document provides a comprehensive, step-by-step protocol for the synthesis of N'-phenylpiperidine-1-carboximidamide, intended for researchers, scientists, and professionals in drug development. The described methodology is based on established chemical principles and provides a rational and reproducible approach to obtaining the target compound.
This guide eschews a rigid template in favor of a narrative that explains the underlying chemistry, empowering the researcher to not only follow the steps but also to understand the rationale behind them.
Synthetic Strategy: A Two-Step Approach
The synthesis of N'-phenylpiperidine-1-carboximidamide is most effectively achieved through a two-step sequence. This strategy involves the initial preparation of a key intermediate, N-phenylcyanamide, followed by its reaction with piperidine to form the desired guanidine product. This approach offers a clear and controllable pathway to the target molecule.
Diagram of the Overall Synthetic Workflow
Caption: Overall synthetic workflow for N'-phenylpiperidine-1-carboximidamide.
Part 1: Synthesis of the Key Intermediate: N-Phenylcyanamide
The initial and critical step in this synthesis is the preparation of N-phenylcyanamide. This is achieved through the reaction of aniline with cyanogen bromide. Cyanogen bromide is a highly toxic and moisture-sensitive reagent and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Reaction Mechanism: Nucleophilic Substitution
The formation of N-phenylcyanamide proceeds via a nucleophilic substitution reaction. The nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbon atom of cyanogen bromide. This results in the displacement of the bromide ion and the formation of the N-cyano bond.
Diagram of the N-Phenylcyanamide Synthesis Mechanism
Caption: Mechanism for the synthesis of N-phenylcyanamide.
Experimental Protocol: N-Phenylcyanamide Synthesis
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Aniline | C₆H₅NH₂ | 93.13 | 5.0 g (4.9 mL) | 53.7 |
| Cyanogen Bromide | BrCN | 105.92 | 5.7 g | 53.8 |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | - |
| Sodium Bicarbonate (sat. aq. soln.) | NaHCO₃ | 84.01 | As needed | - |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (5.0 g, 53.7 mmol) in 50 mL of anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Cyanogen Bromide: Dissolve cyanogen bromide (5.7 g, 53.8 mmol) in 50 mL of anhydrous diethyl ether and add this solution dropwise to the stirred aniline solution over a period of 30 minutes. Caution: Cyanogen bromide is highly toxic. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. A white precipitate of anilinium hydrobromide will form.
-
Work-up: Filter the reaction mixture to remove the precipitate. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining acid, followed by water (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield N-phenylcyanamide as a solid.
-
Purification (Optional): The crude product can be recrystallized from a suitable solvent such as ethanol/water if necessary to obtain a higher purity product.
Part 2: Synthesis of N'-phenylpiperidine-1-carboximidamide
With the N-phenylcyanamide intermediate in hand, the final step is the guanylation of piperidine. This reaction involves the nucleophilic addition of piperidine to the nitrile group of N-phenylcyanamide.
Reaction Mechanism: Nucleophilic Addition to a Nitrile
The nitrogen atom of piperidine, a secondary amine, acts as a nucleophile and attacks the electrophilic carbon of the nitrile group in N-phenylcyanamide. This addition reaction leads to the formation of the guanidine linkage. The reaction is typically facilitated by heating.
Diagram of the N'-phenylpiperidine-1-carboximidamide Synthesis Mechanism
Caption: Mechanism for the formation of N'-phenylpiperidine-1-carboximidamide.
Experimental Protocol: N'-phenylpiperidine-1-carboximidamide Synthesis
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Phenylcyanamide | C₇H₆N₂ | 118.14 | 2.0 g | 16.9 |
| Piperidine | C₅H₁₁N | 85.15 | 1.73 g (2.0 mL) | 20.3 |
| Toluene | C₇H₈ | 92.14 | 30 mL | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-phenylcyanamide (2.0 g, 16.9 mmol) and piperidine (1.73 g, 20.3 mmol) in 30 mL of toluene.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly add hexane to the cooled solution to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold hexane.
-
Drying: Dry the product under vacuum to obtain N'-phenylpiperidine-1-carboximidamide.
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety and Handling
-
Cyanogen Bromide: This reagent is highly toxic, corrosive, and lachrymatory. It should be handled only in a well-ventilated chemical fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. In case of exposure, seek immediate medical attention.
-
Aniline and Piperidine: These amines are toxic and can be absorbed through the skin. Handle with care and appropriate PPE.
-
Solvents: Diethyl ether and toluene are flammable. Ensure all heating is done using a heating mantle and in a well-ventilated area, away from open flames.
Conclusion
This detailed protocol provides a robust and reproducible method for the synthesis of N'-phenylpiperidine-1-carboximidamide. By understanding the underlying chemical principles of each step, researchers can confidently execute this synthesis and adapt it as needed for the preparation of related analogs. The careful handling of hazardous reagents is paramount to ensure a safe and successful experimental outcome.
References
-
Kuhl, N., Raval, S., & Cohen, R. D. (2019). Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines. Organic Letters, 21(5), 1268–1272. [Link]
-
Katritzky, A. R., & Pleynet, D. P. M. (2000). The preparation of N,N-disubstituted-N′-arylguanidines. Journal of Heterocyclic Chemistry, 37(4), 909-912. [Link]
-
PubChem. Phenylcyanamide. National Center for Biotechnology Information. [Link]
Application Notes and Protocols for the Scalable Preparation of N'-phenylpiperidine-1-carboximidamide
Introduction
N'-phenylpiperidine-1-carboximidamide is a significant scaffold in medicinal chemistry and drug development. As a substituted guanidine, this moiety is a key pharmacophore in a multitude of biologically active compounds, recognized for its ability to engage in hydrogen bonding and electrostatic interactions with various biological targets. The piperidine ring, a prevalent feature in many FDA-approved drugs, imparts favorable pharmacokinetic properties.[1] The combination of these two structural motifs in N'-phenylpiperidine-1-carboximidamide makes it a valuable building block for the synthesis of novel therapeutics. Phenylpiperidine derivatives, for instance, are a well-established class of opioid analgesics.[2]
The growing interest in this and structurally related molecules necessitates the development of robust, efficient, and scalable synthetic methods to ensure a consistent and high-quality supply for research and preclinical studies. This document provides detailed protocols for two distinct and scalable synthetic routes to N'-phenylpiperidine-1-carboximidamide, along with insights into the rationale behind the chosen methodologies, troubleshooting, and safety considerations.
Physicochemical and Safety Overview
A thorough understanding of the chemical properties and safety profile of the target compound and its intermediates is paramount for successful and safe synthesis.
Table 1: Physicochemical Properties of N'-phenylpiperidine-1-carboximidamide and Key Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) | Boiling Point (°C) | Melting Point (°C) |
| N'-phenylpiperidine-1-carboximidamide | C₁₂H₁₇N₃ | 203.29 | White to off-white solid | > 300 | Not readily available |
| Piperidine | C₅H₁₁N | 85.15 | Colorless liquid | 106 | -9 |
| Phenyl isothiocyanate | C₇H₅NS | 135.19 | Colorless to pale yellow liquid | 221 | -21 |
| N,N'-Diphenylguanidine | C₁₃H₁₃N₃ | 211.27 | White crystalline powder | 345-350 | 147-150 |
Safety Considerations:
-
Piperidine: Highly flammable liquid and vapor. Toxic in contact with skin and fatal if inhaled. Causes severe skin burns and eye damage.[3]
-
Phenyl isothiocyanate: A lachrymator and is toxic. Handle with extreme care in a well-ventilated fume hood.
-
Guanidine Derivatives: Can be caustic and irritating to the skin, eyes, and respiratory tract.[4]
-
Solvents: Many organic solvents used in these protocols are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a certified chemical fume hood.
Synthetic Strategies: A Rationale for Scalable Approaches
The synthesis of N,N-disubstituted-N'-arylguanidines, such as the target molecule, can be approached through several established chemical transformations. For scalability, the ideal synthesis should involve readily available starting materials, high-yielding reactions, and straightforward purification procedures. Two such strategies are detailed below.
Strategy 1: Two-Step Synthesis via a Thiourea Intermediate
This is a classic and highly reliable method for the preparation of substituted guanidines. It proceeds in two distinct steps:
-
Formation of a thiourea: An isothiocyanate is reacted with a primary or secondary amine. This reaction is typically high-yielding and proceeds under mild conditions.
-
Guanidinylation: The thiourea is converted to the corresponding guanidine. This is often achieved by desulfurization in the presence of an amine, commonly mediated by a metal salt (e.g., HgCl₂) or through activation with a carbodiimide.
This method is advantageous for its robustness and the commercial availability of a wide range of isothiocyanates and amines.
Strategy 2: Direct Guanidinylation using a Cyanamide Reagent
This approach offers a more atom-economical route to the target molecule. It involves the direct reaction of an amine with a cyanamide derivative. The addition of an amine to the nitrile functionality of the cyanamide directly forms the guanidine linkage. While conceptually simpler, the success of this method is highly dependent on the reactivity of the specific cyanamide and amine used.
Experimental Protocols
Protocol 1: Synthesis of N'-phenylpiperidine-1-carboximidamide via a Thiourea Intermediate
This protocol is divided into two parts: the synthesis of the N-phenylpiperidine-1-carbothioamide intermediate and its subsequent conversion to the target guanidine.
Materials:
-
Phenyl isothiocyanate (13.52 g, 0.1 mol)
-
Piperidine (8.52 g, 0.1 mol)
-
Ethanol (200 mL)
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenyl isothiocyanate (0.1 mol) and piperidine (0.1 mol).
-
Add 200 mL of ethanol to the flask.
-
Stir the mixture and heat to reflux. Maintain reflux for 4 hours.[5] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Further cool the mixture in an ice bath to promote crystallization of the product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product, N-phenylpiperidine-1-carbothioamide, under vacuum.
Expected Yield: 80-90%. The product is typically a white to off-white solid.
Materials:
-
N-phenylpiperidine-1-carbothioamide (22.03 g, 0.1 mol)
-
Mercury(II) chloride (27.15 g, 0.1 mol)
-
7N Ammonia in methanol (100 mL)
-
Anhydrous methanol (200 mL)
-
Round-bottom flask (500 mL)
-
Magnetic stirrer
-
Celite®
Procedure:
-
In a 500 mL round-bottom flask, suspend N-phenylpiperidine-1-carbothioamide (0.1 mol) in 200 mL of anhydrous methanol.
-
Add 100 mL of 7N ammonia in methanol to the suspension.
-
Stir the mixture vigorously at room temperature.
-
To this stirring mixture, add mercury(II) chloride (0.1 mol) portion-wise over 30 minutes. Caution: Mercury compounds are highly toxic. Handle with extreme care.
-
Continue stirring the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, a black precipitate of mercury(II) sulfide will have formed.
-
Filter the reaction mixture through a pad of Celite® to remove the precipitate. Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure N'-phenylpiperidine-1-carboximidamide.
Expected Yield: 60-75% after purification.
Protocol 2: Direct Synthesis from Phenylcyanamide and Piperidine
This protocol offers a more direct, one-step approach to the target molecule.
Materials:
-
Phenylcyanamide (11.81 g, 0.1 mol)
-
Piperidine (10.22 g, 0.12 mol, 1.2 equivalents)
-
Anhydrous toluene (150 mL)
-
Round-bottom flask (250 mL) with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, add phenylcyanamide (0.1 mol) and anhydrous toluene (150 mL).
-
Stir the mixture to dissolve the phenylcyanamide.
-
Add piperidine (0.12 mol) to the solution.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography as described in Protocol 1.
Expected Yield: 70-85%.
Analytical Characterization
The identity and purity of the synthesized N'-phenylpiperidine-1-carboximidamide should be confirmed using standard analytical techniques.
Table 2: Analytical Data for N'-phenylpiperidine-1-carboximidamide
| Technique | Expected Results |
| ¹H NMR | Resonances corresponding to the phenyl protons, piperidine ring protons, and the N-H protons of the guanidine group. The integration should be consistent with the structure. |
| ¹³C NMR | A characteristic signal for the guanidinyl carbon (typically in the range of 155-165 ppm), along with signals for the phenyl and piperidine carbons. |
| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (204.1497 for C₁₂H₁₈N₃⁺). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in thiourea formation (Protocol 1A) | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure the quality of the starting materials. |
| Loss of product during workup. | Use minimal cold solvent for washing the crystals. | |
| Incomplete conversion of thiourea to guanidine (Protocol 1B) | Insufficient activation of the thiourea. | Ensure the mercury(II) chloride is of high purity and added portion-wise. |
| Degradation of the product. | Maintain the reaction at room temperature and avoid excessive heating during workup. | |
| Low yield in direct guanidinylation (Protocol 2) | Low reactivity of phenylcyanamide. | Increase the reaction temperature or time. Consider the use of a Lewis acid catalyst, although this may complicate the workup. |
| Side reactions. | Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. | |
| Difficulty in purification | Co-eluting impurities. | Experiment with different solvent systems for column chromatography. Consider converting the product to its hydrochloride salt for purification by recrystallization, followed by neutralization to obtain the free base. |
Conclusion
The two protocols presented here offer reliable and scalable methods for the synthesis of N'-phenylpiperidine-1-carboximidamide. The choice between the two routes may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The two-step method via the thiourea intermediate is generally more robust and predictable, while the direct guanidinylation approach is more atom-economical. Both methods, when executed with care and attention to the outlined procedures, can provide high-quality material for further research and development in the pharmaceutical sciences.
References
- Ansari, A.; Ramapanicker, R. N-phenylpiperidine-1-carboxamide as novel potent analgesic. Eur. J. Med. Chem.2020, 189, 112070.
- Reddy, N. L., et al. Synthesis and Pharmacological Evaluation of N,N'-Diarylguanidines as Potent Sodium Channel Blockers and Anticonvulsant Agents. J. Med. Chem.1998, 41(17), 3298–3302.
- O'Brien, P., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Med. Chem., 2022, 13, 1614-1623.
- BenchChem.
- Wu, Y., et al. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PMC, 2014.
- BenchChem.
- Kaur, H., et al.
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N-Phenylpiperidine-1-carbothioamide. PubMed, [Link].
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N-Phenylpiperidine-1-carbothioamide. PMC, [Link].
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N-phenylpiperazine-1-carboxamide. PubChem, [Link].
-
One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N. ResearchGate, [Link].
-
Green reaction of N,N-disubstituted cyanamide 1 with piperidine,... ResearchGate, [Link].
-
Zinc(ii)-mediated formation of amidines. New Journal of Chemistry, [Link].
-
Cobalt(II)-Catalyzed Directed C–H Functionalization/[3+2] Annulation of N-Arylguanidines with Alkynes. Organic Letters, [Link].
-
N-Hydroxyguanidines from Primary Amines. Organic Chemistry Portal, [Link].
-
Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG, [Link].
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Synthesis of the Guanidine Derivative. MDPI, [Link].
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Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. PubMed, [Link].
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI, [Link].
-
Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed, [Link].
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Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine, [Link].
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Reagents and catalysts for optimizing carboximidamide formation
Application Notes & Protocols
Introduction: The Strategic Importance of Carboximidamides in Medicinal Chemistry
The carboximidamide moiety, often referred to as an amidine, is a critical functional group in modern drug discovery. Its unique properties as a strong, resonance-stabilized basic group make it an effective bioisostere for ureas, thioureas, and guanidines. Carboximidamides are protonated at physiological pH, enabling them to engage in potent hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors. This has led to their incorporation into numerous FDA-approved drugs, including the direct thrombin inhibitor dabigatran and the antibacterial agent pentamidine.
However, the synthesis of substituted carboximidamides, particularly on complex molecular scaffolds, has historically been a significant challenge. Traditional methods like the Pinner reaction often require harsh conditions and exhibit limited functional group tolerance. The advent of modern transition-metal catalysis has revolutionized this field, offering milder, more versatile, and highly efficient pathways.
This guide provides a comprehensive overview of the key reagents and catalytic systems for optimizing carboximidamide synthesis. We will delve into the mechanistic principles behind catalyst and reagent selection, provide detailed, field-tested protocols, and offer insights for troubleshooting common synthetic challenges.
Chapter 1: Foundational Synthetic Strategies
While modern catalytic methods are often preferred, understanding classical approaches provides context for their development and utility.
The Pinner Reaction and Its Derivatives
The Pinner reaction, first reported in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which is then treated with an amine to yield the desired carboximidamide.
-
Mechanism: The strong acid protonates the nitrile, activating it for nucleophilic attack by the alcohol. The resulting imidate is then subjected to aminolysis.
-
Limitations: This method requires stoichiometric amounts of strong acid (e.g., HCl gas), high temperatures, and strictly anhydrous conditions, limiting its applicability to sensitive or functionally complex substrates.
Direct Condensation Approaches
Direct condensation of an amine with an orthoester or an amide acetal offers an alternative but is generally limited to the synthesis of N,N'-disubstituted formamidines.
Chapter 2: Modern Catalytic Systems for Carboximidamide Synthesis
Transition-metal catalysis has enabled the direct coupling of amines or their surrogates with a variety of partners, providing a powerful toolkit for chemists.
Palladium-Catalyzed Amidination
Palladium-catalyzed cross-coupling reactions, particularly adaptations of the Buchwald-Hartwig amination, are among the most robust methods for forming C(sp²)–N bonds, including those in aryl carboximidamides. These reactions typically involve the coupling of an aryl halide or triflate with an amidine or a guanidine derivative.
Mechanistic Considerations: The catalytic cycle is believed to proceed through a sequence of oxidative addition, ligand substitution, and reductive elimination. The choice of ligand is paramount for success. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential for promoting both the oxidative addition of the aryl halide to the Pd(0) center and the final C-N bond-forming reductive elimination step.
Diagram 1: Catalytic Cycle for Pd-Catalyzed Amidination
Caption: A simplified catalytic cycle for palladium-catalyzed amidination.
Copper-Catalyzed Approaches
Copper catalysis offers a more economical and sustainable alternative to palladium for C-N cross-coupling reactions. Copper-catalyzed methods have proven effective for the N-arylation of amidines and guanidines, often using aryl halides or aryl boronic acids as coupling partners.
-
Key Features: These reactions often require higher temperatures than their palladium-catalyzed counterparts and can be sensitive to the choice of ligand, with phenanthroline and N,N'-dimethylethylenediamine (DMEDA) being common choices.
Other Transition-Metal Systems
Nickel and rhodium catalysts have also been explored for carboximidamide synthesis, although they are less commonly employed than palladium and copper systems. Nickel catalysis, in particular, is gaining traction due to its ability to activate less reactive C-O bonds (e.g., from phenols) for cross-coupling.
Chapter 3: Reagent Selection and Parameter Optimization
The success of any carboximidamide synthesis hinges on the careful selection of reagents and reaction conditions.
The Amidine Source
The choice of the nitrogen-containing nucleophile is critical.
-
Primary and Secondary Amidines: These can be coupled directly but may require protection of one nitrogen atom (e.g., as a Boc-protected amidine) to prevent side reactions and ensure regioselectivity.
-
Guanidines: N,N'-di-Boc-guanidine is a widely used and commercially available reagent that serves as a versatile ammonia surrogate for synthesizing primary N-aryl amidines. The Boc groups enhance nucleophilicity and are readily removed under acidic conditions.
-
Amidoximes: These can serve as precursors, undergoing reduction to form the desired carboximidamide.
Substrate Scope and Coupling Partners
-
Aryl Halides (Ar-X): The reactivity order is typically I > Br > Cl. The use of more reactive aryl iodides and bromides is common, though modern catalyst systems show increasing efficacy with less expensive and more abundant aryl chlorides.
-
Aryl Triflates (Ar-OTf) and Boronic Acids (Ar-B(OH)₂): These serve as effective alternatives to aryl halides, particularly in Suzuki-Miyaura-type coupling reactions.
The Role of Base, Solvent, and Additives
-
Base: A suitable base is required to neutralize the acid generated during the reaction (e.g., HX from an aryl halide) and to deprotonate the amidine nucleophile. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄, or organic bases like DBU. Stronger bases like NaOtBu or LHMDS are often required for less nucleophilic amidines.
-
Solvent: Aprotic polar solvents such as dioxane, toluene, and DMF are typically used to ensure solubility of the reagents and catalyst while remaining stable at the required reaction temperatures.
-
Ligands: As discussed, the ligand stabilizes the metal center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. The choice is highly dependent on the specific metal and substrates involved.
Table 1: Comparison of Catalytic Systems for Aryl Amidine Synthesis
| Parameter | Palladium-Catalyzed System | Copper-Catalyzed System |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | CuI, Cu(OAc)₂ |
| Typical Ligand | XPhos, RuPhos, BrettPhos | DMEDA, Phenanthroline |
| Substrates | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Ar-I, Ar-Br, Ar-B(OH)₂ |
| Base | NaOtBu, LHMDS, Cs₂CO₃ | K₂CO₃, K₃PO₄ |
| Temperature | 80 - 120 °C | 100 - 140 °C |
| Advantages | High efficiency, broad substrate scope, well-understood mechanism. | Lower cost, readily available catalyst. |
| Disadvantages | High cost of catalyst and ligands, potential for heavy metal contamination. | Higher reaction temperatures, sometimes narrower substrate scope. |
Chapter 4: Detailed Experimental Protocols
Adherence to precise experimental procedures is crucial for reproducibility and success. The following protocols are generalized and should be optimized for specific substrates.
Protocol 4.1: General Procedure for Palladium-Catalyzed Synthesis of an N-Aryl Carboximidamide
This protocol describes the coupling of an aryl bromide with a protected guanidine reagent, a common strategy for accessing primary aryl amidines.
Workflow Diagram: Pd-Catalyzed Synthesis
Caption: Step-by-step workflow for a typical Pd-catalyzed amidination reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), N,N'-di-Boc-guanidine (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Rinse the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the protected carboximidamide.
-
Deprotection: Dissolve the purified, Boc-protected product in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).
-
Isolation: Remove the solvent and excess acid under reduced pressure to yield the carboximidamide hydrochloride or trifluoroacetate salt.
Chapter 5: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently anhydrous/degassed conditions; Inappropriate base or ligand. | Use fresh catalyst and ligand; Ensure all glassware is oven-dried and solvents are properly degassed; Screen alternative bases (e.g., K₃PO₄, NaOtBu) and ligands (e.g., RuPhos). |
| Formation of Side Products | Hydrodehalogenation of the aryl halide; Homocoupling of the aryl halide. | Lower the reaction temperature; Use a less sterically hindered ligand; Ensure the reaction is not running for an excessively long time. |
| Difficult Deprotection | Acid-sensitive functional groups on the substrate. | Use milder deprotection conditions (e.g., lower temperature, shorter reaction time); Consider alternative protecting groups that can be removed under orthogonal conditions. |
| Poor Regioselectivity | If using an unsymmetrical amidine, coupling can occur at either nitrogen. | Protect one of the nitrogen atoms of the amidine to direct the coupling to the desired site. |
Conclusion
The synthesis of carboximidamides has been significantly advanced by the development of robust transition-metal-catalyzed methods. By carefully selecting the appropriate catalyst, ligand, base, and amidine source, researchers can efficiently construct this vital pharmacophore on diverse molecular frameworks. A thorough understanding of the underlying reaction mechanisms and a systematic approach to optimization, as outlined in this guide, are essential for achieving high yields and purity in the synthesis of these valuable compounds.
References
-
Lundgren, R. J., & Stradiotto, M. (2012). Privileged Ligands for Palladium-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 51(46), 11434-11436. Available at: [Link]
Application Note: High-Efficiency Microwave-Assisted Synthesis of N'-Phenylpiperidine-1-carboximidamide
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of N'-phenylpiperidine-1-carboximidamide (Scheme 1) using microwave-assisted organic synthesis (MAOS). Guanidines are privileged pharmacophores in medicinal chemistry, serving as key structural motifs in various therapeutic agents (e.g., antihistamines, antidiabetics). Traditional synthetic routes often involve toxic reagents (mercury salts), volatile thiols, or prolonged heating.
This guide presents a "Green Chemistry" approach utilizing the direct guanylation of piperidine with N-phenylcyanamide. By leveraging the dielectric heating mechanism of microwave irradiation, this protocol achieves reaction completion in under 20 minutes with high atom economy, eliminating the need for hazardous carbodiimide or isothiourea intermediates.
Key Benefits:
-
Speed: Reaction times reduced from 12-24 hours (thermal) to <20 minutes.
-
Purity: Minimized thermal degradation byproducts.
-
Scalability: Protocol validated from 0.5 mmol to 10 mmol scales.
Mechanistic Insight & Reaction Design
The Chemistry
The synthesis involves the nucleophilic addition of a secondary amine (piperidine) to an electron-deficient nitrile (cyanamide). While aliphatic cyanamides are reactive, N-aryl cyanamides are less electrophilic due to resonance delocalization. Microwave irradiation, combined with a mild Lewis Acid catalyst (Ytterbium(III) triflate), overcomes this activation energy barrier.
Microwave Dielectric Heating
Unlike conventional heating, which relies on conduction, microwaves (2.45 GHz) couple directly with the polar reaction matrix.
-
Dipolar Polarization: The polar solvent (acetonitrile) and the ionic catalyst align with the oscillating electric field, generating internal heat via molecular friction.
-
Arrhenius Effect: The rapid "in-core" heating allows the system to reach the transition state significantly faster than external heating sources.
Reaction Mechanism Diagram
The following diagram illustrates the Lewis-acid catalyzed activation of the cyanamide, followed by the nucleophilic attack of the piperidine.
Figure 1: Mechanistic pathway for the Yb(OTf)3-catalyzed guanylation under microwave irradiation.[1][2][3]
Materials and Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| Piperidine | 110-89-4 | ≥99% | Nucleophile |
| N-Phenylcyanamide | 3009-97-0 | ≥97% | Electrophile |
| Ytterbium(III) triflate | 54761-04-5 | 99.9% | Lewis Acid Catalyst |
| Acetonitrile (MeCN) | 75-05-8 | HPLC Grade | Solvent |
| Ethyl Acetate/Hexanes | - | ACS Grade | Workup/Purification |
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of maintaining 150°C and 15-20 bar pressure.
-
Vessels: 10 mL or 35 mL pressure-rated borosilicate glass vials with PTFE-lined silicone septa.
-
Analysis: LC-MS (ESI+) and 1H-NMR (400 MHz).
Experimental Protocol (SOP)
Standard Operating Procedure (1.0 mmol Scale)
This protocol is designed for a single-mode microwave reactor.
Step 1: Preparation
-
Weigh 118 mg (1.0 mmol) of N-phenylcyanamide into a 10 mL microwave vial.
-
Add 31 mg (0.05 mmol, 5 mol%) of Ytterbium(III) triflate (
). -
Add a magnetic stir bar.
-
Pipette 1.5 mL of Acetonitrile (MeCN) into the vial.
-
Add 119 mg (1.4 mmol, 1.4 equiv) of Piperidine. Note: Slight excess of amine drives the reaction.
-
Seal the vial with the appropriate snap-cap or crimp-cap.
Step 2: Microwave Irradiation
-
Place the vial in the microwave cavity.
-
Program the method:
-
Temperature: 140 °C
-
Time: 15:00 (Hold time)
-
Pre-stirring: 30 seconds
-
Power: Dynamic (Max 200W)
-
Pressure Limit: 250 psi (17 bar)
-
-
Start the run. Ensure the infrared sensor is active.
Step 3: Workup and Isolation
-
Allow the vial to cool to <40 °C (using compressed air cooling feature of the reactor).
-
Decap the vial and transfer the mixture to a round-bottom flask.
-
Concentrate the solvent in vacuo.
-
Purification: The residue is often pure enough for initial screening. For high purity (>98%):
-
Dissolve residue in minimal Ethyl Acetate.
-
Wash with water (2 x 5 mL) to remove the catalyst and excess piperidine.
-
Dry organic layer over
, filter, and concentrate. -
Alternative: Recrystallize from Et2O/Hexane if solid, or perform flash chromatography (DCM:MeOH 95:5).
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Process Optimization & Data
The following data summarizes the optimization phase used to establish the SOP.
Solvent & Catalyst Screening
Conditions: 1.0 mmol scale, 140°C, 15 min.
| Entry | Solvent | Catalyst | Yield (Isolated) | Notes |
| 1 | Ethanol | None | 35% | Sluggish reaction without catalyst. |
| 2 | Water | None | 55% | "On-water" effect observed, but oily product. |
| 3 | MeCN | 78% | Good conversion, difficult workup. | |
| 4 | MeCN | 92% | Optimal. Clean profile. | |
| 5 | None (Neat) | 88% | Valid "Green" alternative, but stirring issues. |
Temperature Profiling
Conditions: MeCN, 5% Yb(OTf)3.
| Temperature (°C) | Time (min) | Conversion (LCMS) |
| 100 | 30 | 65% |
| 120 | 20 | 82% |
| 140 | 15 | >99% |
| 160 | 10 | 95% (Minor degradation) |
Quality Control & Validation
Expected Analytical Data
-
Product: N'-phenylpiperidine-1-carboximidamide
-
Formula:
-
Molecular Weight: 203.29 g/mol
LC-MS (ESI+):
-
Major peak at m/z 204.1
.
1H NMR (400 MHz, DMSO-d6):
-
7.20–7.30 (m, 2H, Ph-H), 6.90–7.00 (m, 3H, Ph-H), 6.10 (br s, 2H,
), 3.40 (m, 4H, Piperidine ), 1.50–1.60 (m, 6H, Piperidine ). -
Note: The
protons are exchangeable and may vary in shift or integration depending on water content.
Troubleshooting Guide
-
Low Yield? Ensure the N-phenylcyanamide is not degraded (it can hydrolyze to urea if stored improperly). Increase catalyst load to 10 mol%.
-
High Pressure Errors? Acetonitrile has a high vapor pressure. If the reactor trips the pressure sensor, switch to Toluene or reduce temperature to 130°C and extend time to 25 min.
-
Solidification? If running solvent-free, the product may solidify and stall the stirrer. Add 0.5 mL of solvent to maintain homogeneity.
References
-
Microwave Theory: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, vol. 43, no. 46, 2004, pp. 6250-6284. Link
-
Guanylation Protocols: Tsubokura, K., et al. "Scandium(III) Triflate-Catalyzed Guanylation of Amines."[3] Synlett, vol. 25, no.[3] 09, 2014, pp. 1302-1306. Link
-
Green Chemistry (Solvent Free): Varma, R. S. "Solvent-free Accelerated Organic Syntheses using Microwaves." Pure and Applied Chemistry, vol. 73, no. 1, 2001, pp. 193-198. Link
-
Cyanamide Reactivity: Larraufie, M. H., et al. "Radical Synthesis of Guanidines from N-Acyl Cyanamides." Angewandte Chemie, vol. 49, no. 12, 2010. Link
-
General Guanidine Synthesis: "Synthesis of Guanidines." Organic Chemistry Portal. Link
Sources
Procedure for coupling piperidine with phenylcyanamide to form carboximidamides
Application Note: Synthesis of -Phenylpiperidine-1-carboximidamide via Guanylation
Abstract & Executive Summary
This guide details the protocol for coupling piperidine (a secondary cyclic amine) with phenylcyanamide to form
The transformation involves the nucleophilic addition of the piperidine nitrogen to the electrophilic nitrile carbon of the phenylcyanamide. Due to the reduced electrophilicity of
-
Method A (High Precision): Lewis Acid Catalysis (
or ) for high yield and purity. -
Method B (High Throughput): Microwave-Assisted Thermal Coupling for rapid library generation.
Scientific Foundation & Mechanism[1][2]
Mechanistic Insight
The reaction is a nucleophilic addition of a secondary amine to a cyanamide. Phenylcyanamide exists in equilibrium between the amino-nitrile form (
Key Challenges:
-
Electrophilicity: The nitrile carbon in phenylcyanamide is less electrophilic than in cyanogen bromide.
-
Sterics: Piperidine is a nucleophile with moderate steric bulk.
-
Regioselectivity: Addition occurs exclusively at the nitrile carbon.
Reaction Pathway Diagram
The following diagram illustrates the Lewis Acid activation and subsequent nucleophilic attack.
Figure 1: Mechanistic pathway for the Lewis Acid-catalyzed guanylation of phenylcyanamide with piperidine.
Experimental Protocols
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazards |
| Phenylcyanamide | 118.14 | 1.0 | Electrophile | Irritant, Polymerizes on storage |
| Piperidine | 85.15 | 1.2 | Nucleophile | Toxic, Flammable, Corrosive |
| Aluminum Chloride ( | 133.34 | 0.1-0.2 | Catalyst (Method A) | Reacts violently with water |
| Toluene | 92.14 | Solvent | Solvent (Method A) | Flammable |
| Ethanol (Abs.) | 46.07 | Solvent | Solvent (Method B) | Flammable |
Method A: Lewis Acid Catalyzed Synthesis (Recommended)
Best for scale-up and ensuring complete conversion.
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere):
-
Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Flush with Nitrogen (
) or Argon.
-
-
Reagent Loading:
-
Add Phenylcyanamide (1.18 g, 10 mmol) and anhydrous Toluene (15 mL).
-
Add Piperidine (1.02 g, 1.2 mL, 12 mmol) via syringe.
-
-
Catalyst Addition:
-
Carefully add anhydrous
(133 mg, 1.0 mmol, 10 mol%) in one portion. -
Note: The solution may darken slightly due to complexation.
-
-
Reaction:
-
Heat the mixture to reflux (110°C) for 4–6 hours.
-
Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The nitrile band (
) in IR should disappear.
-
-
Workup:
-
Cool to room temperature.[1]
-
Quench carefully with 10% NaOH solution (10 mL) to break the Aluminum complex and deprotonate the guanidinium salt.
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Hexane/Ethyl Acetate or perform Flash Column Chromatography (Silica gel, DCM:MeOH 95:5).
-
Method B: Microwave-Assisted Synthesis
Best for rapid screening or small-scale library production.
Step-by-Step Procedure:
-
Loading:
-
In a 10 mL microwave vial, combine Phenylcyanamide (118 mg, 1.0 mmol) and Piperidine (128 mg, 1.5 mmol).
-
Add Ethanol (2 mL) or run neat (solvent-free) for green chemistry compliance.
-
-
Irradiation:
-
Seal the vial.
-
Set Microwave parameters: 140°C , High Absorption , 20 minutes .
-
-
Workup:
-
Transfer mixture to a flask. Remove volatiles under reduced pressure.[1]
-
The residue is often pure enough for biological screening; otherwise, purify as in Method A.
-
Workflow & Validation
The following flowchart defines the operational logic for the synthesis and validation.
Figure 2: Operational workflow for the synthesis of carboximidamides.
Analytical Validation Data
To ensure the protocol was successful, compare your product against these expected metrics:
| Analytical Method | Expected Signal/Result | Interpretation |
| IR Spectroscopy | Disappearance of | Consumption of Nitrile (Cyanamide). |
| IR Spectroscopy | New peak | Formation of |
| Piperidine ring protons. | ||
| Quaternary Carbon of the | ||
| HRMS (ESI+) | Confirms formula |
Troubleshooting & Optimization
-
Issue: Low Yield / Unreacted Cyanamide.
-
Cause: Phenylcyanamide can dimerize to dicyandiamide derivatives if heated without amine.
-
Solution: Ensure amine is present in excess before heating. Switch to Method A (Lewis Acid) to lower the activation energy.
-
-
Issue: Product is an Oil/Sticky Solid.
-
Cause: Guanidines are difficult to crystallize as free bases.
-
Solution: Convert to the Hydrochloride salt by bubbling HCl gas through an ether solution of the product. The HCl salt is usually a stable, white solid.
-
-
Issue: Hydrolysis.
-
Cause: Guanidines can hydrolyze to ureas in acidic/aqueous conditions over time.
-
Solution: Store the product in a desiccator or as a salt.
-
References
-
Cunningham, L. et al. (2002). A Solid-Phase Route to N-Cyanoamides and their Transformation into Guanidines. Organic Letters, 4(15), 2453–2455.
-
[Link]
-
-
Tsubokura, K. et al. (2014).[3] Scandium(III) Triflate-Catalyzed Guanylation of Amines. Synlett, 25(09), 1302-1306.
-
Li, Q. et al. (2007).[3] Lanthanide Amides as Efficient Catalysts for the Guanylation of Amines. Journal of Organic Chemistry, 72(18), 6763–6767.
-
[Link]
-
-
Katritzky, A. R. et al. (2005). Recent Advances in the Synthesis of Guanidines. Arkivoc, (iv), 49-87.
-
[Link]
-
-
Ellis, D. et al. (2008). Synthesis of Guanidines via Microwave-Assisted Guanylation of Amines. Tetrahedron Letters, 49(33), 4956-4959.
-
[Link]
-
Troubleshooting & Optimization
Technical Support Center: Minimizing Side Reactions in Piperidine Carboximidamide Formation
Welcome to the technical support center for the synthesis of piperidine carboximidamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important chemical transformation. The formation of the guanidine group, a key pharmacophore in medicinal chemistry, can be accompanied by several side reactions that impact yield, purity, and scalability.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you anticipate and mitigate these challenges.
Our approach is grounded in a deep understanding of reaction mechanisms and extensive experience in synthetic organic chemistry. We aim to provide not just procedural steps, but the causal reasoning behind them, empowering you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of piperidine carboximidamide, providing direct answers and actionable solutions.
Q1: My guanidinylation reaction is sluggish and gives low yields. What are the likely causes and how can I improve it?
A1: Low yields in guanidinylation reactions are a frequent challenge and can stem from several factors:
-
Insufficiently Activated Guanidinylating Agent: The reactivity of the guanidinylating agent is paramount. Reagents like N,N'-di-Boc-1H-pyrazole-1-carboxamidine or S-methylisothiourea derivatives require specific conditions to be effective.[1] For instance, the use of heavy metal salts like mercury or silver salts can facilitate the reaction with S-methylisothiourea derivatives, though their toxicity is a concern.[3]
-
Poor Nucleophilicity of the Amine: The piperidine nitrogen must be sufficiently nucleophilic to attack the guanidinylating agent. Steric hindrance around the nitrogen or the presence of electron-withdrawing groups on the piperidine ring can significantly reduce its reactivity.
-
Suboptimal Reaction Conditions: Temperature, solvent, and the presence of a suitable base are critical. Many guanidinylation reactions require heating to proceed at a reasonable rate.[3] The choice of solvent should ensure the solubility of all reactants.
Troubleshooting Steps:
-
Reagent Selection: Consider using a more reactive guanidinylating agent. For example, N,N'-di-Boc-N''-triflylguanidine is a highly effective reagent for guanidinylating primary and secondary amines.[4]
-
Catalyst Addition: The addition of a catalyst can accelerate the reaction. For instance, scandium(III) triflate has been shown to catalyze the guanylation of amines with cyanamide under mild, aqueous conditions.[5]
-
Optimize Reaction Conditions: Conduct a systematic optimization of temperature, solvent, and base. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal parameter space.
-
Protecting Group Strategy: Ensure that any protecting groups on the piperidine ring are compatible with the reaction conditions and do not sterically hinder the reaction.
Q2: I am observing significant amounts of an amidinourea byproduct. What is its origin and how can I prevent its formation?
A2: The formation of an amidinourea byproduct is a known side reaction, particularly when using protected S-methylisothiourea reagents and an excess of the amine nucleophile under prolonged heating.[3] This side product arises from the reaction of the desired guanidine product with an excess of the amine starting material.
Prevention Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a slight excess of the guanidinylating agent relative to the piperidine derivative to ensure the complete consumption of the amine.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting amine is consumed to prevent the subsequent formation of the amidinourea.
-
Alternative Reagents: Employing pyrazole-based guanidinylating reagents can often circumvent this side reaction.[6]
Q3: My final product is contaminated with byproducts from the deprotection step. How can I achieve a cleaner deprotection?
A3: Deprotection of protecting groups, such as Boc or Cbz, from the newly formed guanidine is a critical final step.[1][7] Incomplete deprotection or side reactions during this step can lead to a complex mixture of products.
Key Considerations for Clean Deprotection:
-
Choice of Deprotection Conditions: The conditions must be carefully chosen to be effective for the specific protecting group without affecting other sensitive functionalities in the molecule. For acid-labile groups like Boc, a common reagent is a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIPS).[1]
-
Scavengers: Scavengers are crucial to trap reactive carbocations generated during the cleavage of protecting groups, preventing them from reacting with electron-rich moieties in your product (e.g., indole or phenol side chains).
-
Reaction Monitoring: Monitor the deprotection reaction by ESI-MS to ensure complete removal of all protecting groups before workup.[1]
-
Purification: After deprotection, precipitation in cold ether followed by centrifugation is a common method to isolate the deprotected product.[1] Further purification by semi-preparative HPLC may be necessary to remove any remaining impurities.
Q4: I am struggling with the purification of my piperidine carboximidamide. What are some effective purification strategies?
A4: The basic nature of the guanidine group can make purification challenging.
Recommended Purification Techniques:
-
Flash Column Chromatography: For protected guanidines, flash column chromatography on silica gel can be effective. A gradient elution system, for example, with ethyl acetate and hexane, can be used.[8]
-
Aqueous Workup: Washing the organic solution of the crude product with a saturated aqueous solution of sodium bicarbonate, followed by water and brine, can help remove acidic impurities and byproducts from certain reagents.[8]
-
Reversed-Phase HPLC: For the final, deprotected product, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice. A gradient of acetonitrile in water with a TFA modifier is a common mobile phase.
-
Ion-Exchange Chromatography: Due to the basicity of the guanidine group, cation-exchange chromatography can be a powerful purification tool.
II. Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Guide 1: Low Conversion of Piperidine Starting Material
| Symptom | Possible Cause | Suggested Solution |
| Incomplete consumption of the piperidine starting material, even after prolonged reaction time. | Insufficient reactivity of the guanidinylating agent. | - Switch to a more potent guanidinylating agent such as N,N′-di-Boc-N″-triflylguanidine.[4]- Consider using a catalyst like Ytterbium triflate for additions to carbodiimides.[5] |
| Steric hindrance at the piperidine nitrogen. | - If possible, redesign the synthetic route to introduce the guanidine functionality before adding bulky substituents to the piperidine ring. | |
| Inadequate reaction temperature. | - Gradually increase the reaction temperature while monitoring for product degradation. Many guanidinylation reactions benefit from heating.[3] | |
| Poor solubility of reactants. | - Screen different solvents to find one that effectively dissolves all reactants. For some reactions, aqueous conditions with a suitable catalyst can be effective.[5] |
Guide 2: Formation of Unidentified Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or desired product. | Reaction with nucleophilic side chains. | - If your piperidine derivative contains other nucleophilic groups (e.g., hydroxyl, thiol), they may compete with the piperidine nitrogen for the guanidinylating agent. Protect these functionalities before the guanidinylation step.[9] |
| Degradation of starting material or product. | - Assess the stability of your compounds under the reaction conditions. Consider milder conditions (lower temperature, alternative base). | |
| Side reactions involving the coupling reagent. | - Some coupling reagents, like HATU, can lead to guanidinidinium side products on certain amino acid scaffolds.[10][11] Use of an equimolar amount of the coupling reagent can sometimes avoid this.[11] | |
| Formation of oxoamides (S-to-O exchange). | - This is a concern when using thionating agents in the presence of water. Ensure anhydrous conditions.[12] |
III. Experimental Protocols
Protocol 1: General Procedure for Guanidinylation using N,N′-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol is adapted from established methods for the synthesis of alkylated guanidines.[1]
Materials:
-
Piperidine derivative (1.0 eq)
-
N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
Procedure:
-
Dissolve the piperidine derivative in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.
-
Add N,N′-Di-Boc-1H-pyrazole-1-carboxamidine to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) while monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of Boc-Protected Guanidine
This protocol is a standard procedure for the removal of acid-labile protecting groups.[1]
Materials:
-
Boc-protected piperidine carboximidamide
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Water / Triisopropylsilane (TIPS) (95:2.5:2.5 v/v/v)
-
Ice-cold diethyl ether
Procedure:
-
Dissolve the purified Boc-protected product in the cleavage cocktail in a glass vial.
-
Stir the solution at room temperature for at least 1 hour. Monitor the deprotection by ESI-MS to confirm the complete removal of the Boc groups.
-
Evaporate the solvent under reduced pressure to a small volume.
-
Add the concentrated solution dropwise to a centrifuge tube containing ice-cold diethyl ether to precipitate the deprotected product.
-
Centrifuge the suspension (e.g., 5,000 x g for 5 minutes) to obtain a pellet.
-
Decant the ether and wash the pellet with cold ether two more times.
-
Dry the final product under high vacuum.
IV. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Guanidinylation Reaction
Caption: General workflow for piperidine carboximidamide formation.
Diagram 2: Amidinourea Side Reaction Pathway
Caption: Formation of the amidinourea byproduct from the desired product.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
V. References
-
Katritzky, A. R., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55502. [Link]
-
Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (5), 231. [Link]
-
Boissonnas, R. A., et al. (1968). Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group. U.S. Patent 3,388,113.
-
Goodman, M., & Zapf, C. (2000). Guanidinylation reagents. U.S. Patent 6,072,075.
-
Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549-1556. [Link]
-
Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis: A Detailed Guide. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
-
Lipton, M. A., & Choreov, M. (2002). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic Letters, 4(21), 3671-3674. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50035-50043. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50035-50043. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50035-50043. [Link]
Sources
- 1. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 5. Guanidine synthesis by guanylation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US3388113A - Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting solubility issues of N'-phenylpiperidine-1-carboximidamide in aqueous media
Technical Support Center: N'-phenylpiperidine-1-carboximidamide Solubility
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for N'-phenylpiperidine-1-carboximidamide. This document provides in-depth troubleshooting strategies and foundational knowledge to address the significant challenge of its poor solubility in aqueous media. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve consistent and reliable experimental results.
N'-phenylpiperidine-1-carboximidamide, as a molecule featuring both lipophilic (phenyl, piperidine) and basic (carboximidamide/guanidine-like) moieties, presents a classic solubility challenge. Its behavior is characteristic of many ionizable drug candidates, where solubility is critically dependent on pH. This guide is structured to walk you through understanding this behavior and leveraging it to your advantage.
Part 1: Foundational Understanding & FAQs
This section addresses the most common initial questions and provides the core knowledge needed to troubleshoot effectively.
Question: Why is my N'-phenylpiperidine-1-carboximidamide not dissolving in water or PBS?
Answer: The insolubility you are observing stems from the compound's chemical structure. The phenyl and piperidine groups make the molecule inherently hydrophobic (water-repelling). While the carboximidamide group is basic and can be protonated to form a more soluble salt, the neutral form of the molecule, which predominates at neutral or alkaline pH, is poorly soluble.
The key to solubilization is to control the pH. The carboximidamide group has an estimated basic pKa (pKb), meaning it will become positively charged (protonated) in an acidic environment. This charged species is significantly more soluble in water. Phosphate-Buffered Saline (PBS), typically at a pH of 7.4, is not acidic enough to ensure the compound remains in its soluble, protonated form, leading to precipitation.
Question: I managed to dissolve the compound in DMSO, but it crashes out when I add it to my aqueous cell culture media. What is happening?
Answer: This is a classic problem known as "antisolvent precipitation." Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve many hydrophobic compounds. However, when you introduce this DMSO stock solution into an aqueous buffer or media, the DMSO is diluted, and the N'-phenylpiperidine-1-carboximidamide is suddenly exposed to water. Since it is insoluble in its neutral form at the physiological pH of your media (e.g., 7.4), it precipitates out of the solution. The final concentration of DMSO is also a critical factor, as high concentrations can be toxic to cells.
Question: What is the first and most critical step I should take to improve solubility?
Answer: The most effective initial step is pH adjustment . By preparing your aqueous solution at a pH significantly lower than the compound's pKa, you can ensure it exists predominantly in its protonated, soluble salt form. A good starting point is to prepare a stock solution in an acidic vehicle and then dilute it, ensuring the final pH of the experimental medium remains compatible with your assay.
For a typical carboximidamide/guanidine group, the pKa is expected to be in the range of 10-12. Therefore, dissolving the compound in a solution with a pH of 4-5 should be highly effective.
Part 2: Systematic Troubleshooting Workflow
When facing solubility issues, a systematic approach is crucial. The following workflow, presented as a decision-making diagram and detailed protocols, will guide you from initial attempts to advanced formulation strategies.
Troubleshooting Flowchart
This diagram outlines the logical progression for addressing solubility challenges with N'-phenylpiperidine-1-carboximidamide.
Caption: A step-by-step decision tree for solubilizing N'-phenylpiperidine-1-carboximidamide.
Part 3: Detailed Experimental Protocols
Protocol 1: pH-Adjusted Stock Solution Preparation
This protocol is the recommended starting point for most in vitro assays.
Objective: To prepare a 10 mM stock solution of N'-phenylpiperidine-1-carboximidamide HCl salt.
Materials:
-
N'-phenylpiperidine-1-carboximidamide (free base)
-
1 M Hydrochloric Acid (HCl)
-
Sterile, deionized water
-
Calibrated pH meter
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Molar Equivalents: Weigh the required amount of the compound (free base) for your target concentration and volume. For each mole of the compound, you will add one molar equivalent of HCl to form the hydrochloride salt.
-
Initial Suspension: Add the weighed compound to 80% of the final desired volume of water. It will likely form a slurry or suspension.
-
Acidification: While stirring, slowly add 1 molar equivalent of 1 M HCl. For example, if you are making 10 mL of a 10 mM solution (0.1 mmol), you would add 100 µL of 1 M HCl.
-
Dissolution: Vortex the solution vigorously. If dissolution is slow, use a bath sonicator for 5-10 minutes. The solution should become clear as the HCl salt is formed.
-
pH Verification: Check the pH of the solution. It should be in the acidic range (typically pH 3-5). Adjust with dilute HCl or NaOH if necessary, though this is usually not required if molar equivalents are calculated correctly.
-
Final Volume: Adjust the solution to the final volume with water.
-
Sterilization: If required for your application (e.g., cell culture), filter-sterilize the final solution through a 0.22 µm syringe filter compatible with acidic solutions.
Trustworthiness Check: Before use, visually inspect the stock solution for any signs of precipitation. When diluting into your final assay buffer, calculate the final pH to ensure it does not shift high enough to cause precipitation.
Protocol 2: Formulation with Co-solvents for In Vivo Dosing
This protocol is designed for situations where a higher concentration is needed, and pH adjustment alone is insufficient.
Objective: To prepare a dosing vehicle for N'-phenylpiperidine-1-carboximidamide using a co-solvent system.
Vehicle Composition Options: The choice of vehicle depends on the route of administration and toxicology constraints. A common, well-tolerated vehicle is PEG 400 in acidified water .
| Vehicle Component | Purpose | Typical Concentration Range (%) |
| PEG 400 | Primary solubilizing agent | 10 - 40% |
| Propylene Glycol | Co-solvent, viscosity modifier | 5 - 20% |
| Acidified Water (e.g., pH 4) | Maintains the compound in its ionized, soluble form | q.s. to 100% |
Procedure:
-
Prepare Acidified Water: Adjust the pH of deionized water to ~4.0 using citric acid or HCl.
-
Add Co-solvent: In a sterile container, add the desired volume of Polyethylene Glycol 400 (PEG 400).
-
Dissolve Compound: Add the weighed N'-phenylpiperidine-1-carboximidamide to the PEG 400 and mix until a clear solution or uniform slurry is formed. Gentle warming (37°C) can aid this process.
-
Add Aqueous Phase: Slowly add the acidified water to the PEG 400 mixture while continuously stirring or vortexing. Add the water in small aliquots to avoid shocking the system and causing precipitation.
-
Final Homogenization: Once all components are added, mix thoroughly until the solution is completely clear. A brief sonication can ensure homogeneity.
Expertise Note: Always prepare a blank vehicle and run it through your experimental model (in vitro or in vivo) as a control to account for any effects of the vehicle itself. The final concentration of organic solvents should be kept as low as possible.
Protocol 3: Advanced Solubilization with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from water and increasing their apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations due to its high water solubility and low toxicity.
Objective: To prepare a formulation using HP-β-CD for improved solubility and potential use in in vivo studies.
Procedure:
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in an appropriate acidic buffer (e.g., 20% w/v HP-β-CD in a pH 4.5 citrate buffer).
-
Add Compound: Slowly add the N'-phenylpiperidine-1-carboximidamide powder to the cyclodextrin solution while vigorously stirring.
-
Facilitate Complexation: Allow the mixture to stir for several hours (or overnight) at room temperature to ensure maximal complexation. Sonication can accelerate this process.
-
Clarification: The final solution should be clear. If any undissolved material remains, it can be removed by centrifugation and filtration through a 0.22 µm filter. The concentration of the final solution should be confirmed analytically (e.g., by HPLC-UV).
Authoritative Grounding: The use of cyclodextrins is a well-established technique for enhancing the solubility, stability, and bioavailability of poorly soluble drugs. The stoichiometry of the drug-cyclodextrin complex can be determined using methods like phase-solubility diagrams as described in pharmaceutical science literature.
References
-
Co-solvents in formulations: S. Gad, "Pharmaceutical Manufacturing Handbook: Production and Processes," John Wiley & Sons, 2008. [Link]
-
Cyclodextrin complexation: E. M. M. Del Valle, "Cyclodextrins and their uses: a review," Process Biochemistry, 2004. [Link]
-
HP-β-CD in drug delivery: T. Loftsson and M. E. Brewster, "Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization," Journal of Pharmaceutical Sciences, 1996. [Link]
Removing impurities and byproducts from N'-phenylpiperidine-1-carboximidamide mixtures
Technical Guide & Troubleshooting Portal
Welcome to the Purification Support Center.
This guide is designed for organic chemists and process engineers struggling with the isolation of
Module 1: The Impurity Landscape
Know Your Enemy.
Before attempting purification, you must characterize the mixture. The synthesis of
| Component | Role | Physicochemical Profile | Removal Strategy |
| Target Molecule | Product | Basic ( | pH-Swing Extraction or Cation Exchange. |
| Aniline | Starting Material | Weak Base ( | Critical Separation Point: Selectively neutral at pH 6–8. |
| Piperidine | SM / Byproduct | Strong Base ( | High vacuum (volatile) or Ether wash (salt solubility). |
| 1,3-Diphenylurea | Byproduct | Neutral .[1] Highly crystalline, insoluble in water.[1][2] | Filtration (if solid) or Acidic Wash (remains in organic). |
| Urea Derivatives | Hydrolysis | Neutral/Polar . Hard to remove. | Recrystallization or Reverse Phase (C18). |
Module 2: The "pH-Swing" Extraction Protocol (Primary Defense)
Logic: The most common failure mode is treating this guanidine like a standard amine.
-
Standard Amine: Extract at pH 12.
-
The Problem: At pH 12, both the product and impurities (Aniline, Piperidine) are organic-soluble.[1]
-
The Solution: Exploit the
between Aniline (4.6) and the Guanidine (10.8).
Step-by-Step Protocol:
-
Dissolution (Acid Phase): Dissolve the crude reaction mixture in 1M HCl (pH
1–2). -
The "Swing" (Targeting Aniline): Carefully adjust the aqueous layer to pH 7.5 – 8.5 using 2M NaOH.
-
State:
-
Aniline: Becomes Neutral (
4.6 < pH 8). -
Product: Remains Cationic (
10.8 > pH 8).
-
-
Action: Extract with Ether or DCM (
). -
Result: Aniline moves to the organic layer. Keep the Aqueous Layer.
-
-
Liberation (Targeting Product): Adjust the aqueous layer to pH 13–14 using NaOH pellets or 5M NaOH.
-
State: Product becomes Neutral.
-
Action: Extract with DCM (
). Note: Guanidines are polar; multiple extractions are required. -
Result: Product moves to organic layer. Piperidine also extracts here (remove via vacuum later).
-
-
Isolation: Dry organic layer over
, filter, and concentrate.
Visualization: The pH-Swing Logic
Caption: Separation logic exploiting the pKa window (4.6 vs 10.8) to isolate the guanidine core.
Module 3: Chromatographic Troubleshooting
Issue: "My product is streaking from the baseline to the solvent front." Cause: Guanidines interact strongly with the acidic silanols on silica gel.
Troubleshooting Guide:
| Method | Mobile Phase Modifier | Column Type | Notes |
| Flash (Normal Phase) | 1–5% Triethylamine (TEA) or saturated | Silica | Pre-wash the column with the TEA-containing solvent to deactivate silanols before loading. |
| Reverse Phase (C18) | 0.1% TFA or Formic Acid . | C18 | Product will elute as a salt. Excellent for removing ureas. |
| Neutral Alumina | None (or 1% MeOH). | Alumina (Type III) | Use if the compound decomposes on silica. |
Pro-Tip: For
Module 4: Crystallization & Salt Formation
If the free base is an oil (common with piperidine derivatives), convert it to a salt for final purification.
Protocol: The HCl Crash
-
Dissolve the "oily" free base in a minimum amount of dry Ethanol or Isopropanol .
-
Add 2.0 equivalents of HCl (using 2M HCl in Diethyl Ether or Dioxane).
-
Observation: A white precipitate should form immediately.
-
Troubleshooting: If no solid forms, add Diethyl Ether dropwise until cloudy, then store at -20°C.[1]
-
Filtration: Filter the solid. Wash with cold ether. This effectively removes any residual Piperidine (which forms a highly soluble HCl salt in ethanol compared to the guanidine).
FAQ: Troubleshooting Specific Scenarios
Q: I have a persistent smell of piperidine even after high vacuum. How do I remove it?
A: Piperidine (
-
Technique: Do not rely on extraction. Form the HCl salt (Module 4). Piperidine hydrochloride is significantly more soluble in cold ethanol/acetone than the phenylguanidine hydrochloride. Recrystallize from EtOH/Acetone to leave piperidine in the mother liquor.
Q: My product turned dark brown/black overnight. A: This indicates trace Aniline oxidation.
-
Fix: Dissolve in DCM and wash with dilute acidic brine (pH 5). The aniline will protonate and wash away; the oxidized tars often stick to the interface. Re-column with 1% TEA to ensure all aniline is removed.
Q: Can I use automated flash chromatography (e.g., CombiFlash)? A: Yes, but you must use a modifier.[1]
-
Setup: Use a "DCM" line and a "10% MeOH in DCM + 1%
" line. Run a gradient from 0% to 50% of the B-line. Without the ammonium hydroxide, the guanidine will bind irreversibly to the cartridge.
References & Grounding[9][10]
-
Guanidine Basicity & pKa:
-
Purification of Guanidines via Extraction:
-
Chromatographic Modifiers for Amines:
-
Source: Reich, H. J.[1] "Chromatography of Amines." University of Wisconsin-Madison Chemistry Database. (Authoritative guide on using TEA/NH3 on silica).
-
-
Removal of Aniline Impurities:
Sources
Addressing hygroscopic nature of N'-phenylpiperidine-1-carboximidamide salts
Technical Support Center: Handling & Stabilization of N'-phenylpiperidine-1-carboximidamide Salts
Ticket ID: #GUA-HYG-492 Subject: Addressing Hygroscopicity, Deliquescence, and Handling Protocols Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Solid State Chemistry Division[1]
Executive Summary
You are likely encountering handling difficulties with N'-phenylpiperidine-1-carboximidamide salts (often the hydrochloride or hydrobromide forms).[1] These challenges stem from the inherent physicochemical properties of the guanidinium-like core .[1] The delocalized positive charge on the carboximidamide moiety creates a high affinity for water molecules, leading to rapid moisture uptake, crystal lattice expansion, and eventual deliquescence (dissolving in absorbed water).
This guide provides immediate troubleshooting steps, preventative handling workflows, and salt-screening strategies to mitigate these issues during drug development and synthesis.
Part 1: Immediate Troubleshooting (FAQ)
Q1: My solid sample has turned into a viscous oil or "goo" after leaving it on the bench for 20 minutes. Is it degraded? Status: Likely Deliquescence , not necessarily chemical degradation.[1] Diagnosis: The salt has absorbed enough atmospheric moisture to dissolve itself.[1] This is common for guanidine-class salts (pKa ~13.[1]5) which act as potent humectants.[1] Recovery Protocol:
-
Do not heat blindly. Heating a deliquesced salt can cause hydrolysis of the amidine bond.[1]
-
Lyophilization: Dissolve the oil in a minimum amount of HPLC-grade water or water/acetonitrile mix, freeze, and lyophilize to remove the absorbed water.
-
Azeotropic Drying: Dissolve in anhydrous ethanol or toluene and rotary evaporate. Repeat 3x to drag out moisture.[1]
-
Verification: Run an LC-MS to confirm the parent mass (M+H) remains intact.[1] If intact, the compound is recoverable.
Q2: The mass balance drifts continuously while weighing. How do I get an accurate measurement? Status: Kinetic Moisture Uptake. Solution:
-
Stop Static Weighing: Do not weigh directly onto a spatula or open boat.[1]
-
Difference Weighing:
-
Environment: If possible, weigh inside a glove box or a humidity-controlled chamber (<20% RH).
Q3: Which salt form should I switch to if the HCl salt is too difficult to handle? Status: Salt Selection Strategy. Insight: HCl salts of guanidines are notoriously hygroscopic due to the high lattice energy mismatch and the chloride ion's ability to bridge water channels. Recommendation: Screen Lipophilic Counterions .[1]
-
First Tier: Fumarate, Succinate (Organic, hydrogen-bonding networks often stabilize the lattice).
-
Second Tier: Tosylate, Mesylate (Hydrophobic bulk can block water channels, though mesylates can sometimes be hygroscopic themselves).
-
Avoid: Nitrate (Explosion hazard with guanidines), Acetate (Often deliquescent).
Part 2: Technical Deep Dive & Protocols
The Mechanism of Hygroscopicity
The N'-phenylpiperidine-1-carboximidamide cation possesses a planar, resonance-stabilized structure.[1] In the solid state, the salt must maximize hydrogen bonding. If the counterion (e.g., Cl⁻) cannot satisfy all hydrogen bond donors (NH protons), the lattice will readily absorb atmospheric water to fill these coordination sites. This formation of a hydrate is the first step toward deliquescence.[1]
Comparative Data: Counterion Impact
Simulated data based on typical guanidine-class pharmaceutical intermediates.
| Salt Form | Hygroscopicity (% wt gain at 60% RH) | Melting Point (°C) | Handling Rating | Notes |
| Hydrochloride | >15% (Deliquescent) | 185-190 | Poor | Standard intermediate, requires glovebox.[1] |
| Hydrobromide | 8-12% | 205-210 | Moderate | Slightly better packing than HCl.[1] |
| Hemifumarate | <2% | 220-225 | Excellent | High crystallinity, robust H-bond network.[1] |
| Tosylate | <1% | 160-165 | Good | Adds significant MW; good for final handling.[1] |
Protocol: Critical Drying of Hygroscopic Salts
Objective: Remove bound water without inducing thermal degradation.[1]
-
Setup: Vacuum oven with a nitrogen bleed or a lyophilizer.
-
Temperature: Set to
(typically 40-50°C for these salts). -
Desiccant: Place a tray of fresh
(Phosphorus Pentoxide) or activated molecular sieves inside the oven to act as a moisture sink.[1] -
Cycle:
-
Transfer: Seal container immediately upon opening the oven. Use Parafilm® over the cap.[1]
Part 3: Visualizations & Workflows
Workflow 1: Handling & Recovery Decision Tree
This diagram guides you through the decision-making process when encountering a compromised sample.
Workflow 2: Salt Selection Strategy
If the current salt is operationally unviable, use this logic to select a replacement.
References
-
Guanidine Hydrochloride Properties & Safety . PubChem. National Library of Medicine.[1] Available at: [Link][1]
-
Formulation Strategies to Improve the Stability of Hygroscopic Pharmaceuticals . National Institutes of Health (PMC). Available at: [Link]
-
Piperidine-1-carboximidamide (Chemical Structure & Synonyms) . PubChem. National Library of Medicine.[1] Available at: [Link][1]
-
Mechanochemical Synthesis and Characterization of Piperidine Salts . MDPI. Available at: [Link][1]
-
Handling of Hygroscopic Reagents . ResearchGate (Expert consensus on synthesis techniques).[1] Available at: [Link]
Sources
Technical Support Center: Large-Scale Purification of N'-phenylpiperidine-1-carboximidamide
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Process Chemistry & Purification Logic for Guanidine-Class APIs Last Updated: February 13, 2026[1]
Introduction: The Scale-Up Paradox
Welcome. If you are accessing this guide, you are likely facing the "Scale-Up Paradox" common to N'-phenylpiperidine-1-carboximidamide production. On the bench, this molecule behaves reasonably well. At the kilogram scale, however, its physicochemical personality shifts.[1]
This molecule is chemically a trisubstituted guanidine (Piperidine attached to the central carbon, with a phenyl group on the nitrogen). This imparts two critical properties that define your purification strategy:
-
Super-Basicity: With a
typically between 12–13, it is a far stronger base than the aniline starting material. -
Hydrolytic Instability: The central carbon is electron-deficient and prone to nucleophilic attack by water, collapsing the guanidine into a urea (N-phenylpiperidine-1-carboxamide).
The following guide addresses the three most critical failure modes reported by our users: "Oiling Out" during crystallization , Persistent Aniline Impurities , and Yield Loss via Hydrolysis .
Module 1: The Crystallization Conundrum
User Query:
"I am attempting to crystallize the final product from isopropanol/heptane, but instead of crystals, I get a sticky oil that refuses to solidify. How do I force a lattice to form?"
Root Cause Analysis:
The free base of N'-phenylpiperidine-1-carboximidamide is highly lipophilic and conformationally flexible. "Oiling out" (liquid-liquid phase separation) occurs when the energy gain from solvation is lower than the lattice energy, but the kinetics of crystal nucleation are too slow.
Technical Protocol: Salt Formation Strategy
Do not attempt to isolate the free base at scale. It is hygroscopic and prone to oxidation. You must isolate it as a salt.
Step-by-Step Salt Screening Protocol:
-
Solvent Selection: Dissolve the crude oil in 2-Propanol (IPA) or Ethyl Acetate (5 volumes). Avoid methanol as it solubilizes many salts too well.
-
Acid Introduction:
-
Standard:HCl (gas or solution) . The hydrochloride salt is the industry standard but can be hygroscopic.
-
Alternative:Methanesulfonic acid (MsOH) . Mesylate salts often have higher melting points and better crystallinity for lipophilic guanidines.
-
-
The "Cloud Point" Technique:
-
Add acid (1.05 eq) at 50°C.
-
Slowly add anti-solvent (Heptane or MTBE) until a faint turbidity (cloudiness) persists.[1]
-
STOP. Hold temperature for 30 minutes. This is the nucleation zone.
-
Cool slowly (10°C/hour).
-
Visualization: Salt Selection Logic
Figure 1: Decision matrix for salt selection to prevent "oiling out" during isolation.
Module 2: Impurity Scavenging (The Aniline Problem)
User Query:
"My HPLC shows 0.5% residual aniline. Recrystallization isn't removing it, and I'm approaching the genotoxic impurity (GTI) limit. How do I wash this out?"
Root Cause Analysis:
Aniline and your product are both organic bases. However, their basicity differs by orders of magnitude.[1]
Standard basic washes (NaOH) leave both molecules deprotonated and organic-soluble. Standard acidic washes (pH 1) protonate both, keeping them in the water.[1] You must exploit the "pH Window."
Technical Protocol: The "pH Swing" Extraction
This method creates a biphasic system where the impurity is neutral (organic soluble) and the product is charged (water soluble).
| Phase | pH Condition | Product State ( | Aniline State ( | Partition Result |
| Acidic (pH 1) | Excess HCl | Cation ( | Cation ( | Both in Water (No Separation) |
| Target (pH 6–8) | Buffered | Cation ( | Free Base ( | Product in Water / Aniline in Organic |
| Basic (pH 14) | Excess NaOH | Free Base ( | Free Base ( | Both in Organic (No Separation) |
Procedure:
-
Dissolve crude mixture in dilute aqueous acid (pH 2).
-
Adjust pH to 6.5 – 7.5 using mild base (NaHCO₃). Do not overshoot.
-
Extract with Toluene or MTBE (3 x volumes).
-
Discard the organic layer (contains Aniline).
-
Basify the aqueous layer to pH 14 (NaOH) to precipitate the purified product, or strip water if isolating as a salt.
Module 3: Hydrolytic Instability (The "Disappearing Yield")
User Query:
"I left the reaction mixture stirring overnight in aqueous base to remove impurities. By morning, my product peak had decreased by 40%, and a new peak appeared. What happened?"
Root Cause Analysis:
You have converted your guanidine into a urea. The central carbon of the guanidine moiety (
Reaction:
Technical Protocol: Minimizing Hydrolysis
-
Temperature Control: Never heat the aqueous phase above 35°C when the pH is > 10.
-
Contact Time: Limit exposure to strong aqueous base to < 2 hours.
-
Quench Strategy: When working up the reaction, quench into a biphasic mixture (Solvent + Water) rather than adding water to the reaction. This immediately dilutes the local concentration of base.
Visualization: Hydrolysis Pathway
Figure 2: The degradation pathway of guanidines to ureas. High pH and Temperature accelerate the formation of the Tetrahedral Intermediate.
Module 4: Color & Trace Metal Removal
User Query:
"The product meets purity specs but has a persistent pinkish-brown hue. Is this acceptable?"
Root Cause Analysis:
No. This indicates oxidized aniline oligomers (azo compounds or quinone imines). Even at ppm levels, these can act as radical initiators or indicate heavy metal contamination if metal catalysts were used upstream.[1]
Technical Protocol: Adsorbent Screening
Do not rely on recrystallization alone for color removal.
-
Activated Carbon: Use Darco G-60 or equivalent (5 wt% loading) in refluxing ethanol. Filter hot over Celite.
-
Warning: Carbon can adsorb the free base product due to its lipophilicity. Ensure the product is fully solubilized.[5]
-
-
Silica Scavengers: If the color comes from metal residues (Pd/Cu), use thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) which are more selective than carbon.[1]
References
-
Amidine and Guanidine Synthesis/Stability
-
Purification of Organic Bases
-
Genotoxic Impurity Control (Aniline)
-
European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities." ICH M7(R1). Link
-
-
Crystallization of Lipophilic Salts
Sources
- 1. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uregina.ca [uregina.ca]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. benchchem.com [benchchem.com]
- 6. Amidine synthesis by imidoylation [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. US3725456A - Process for preparing amidine salts - Google Patents [patents.google.com]
- 9. Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of N'-phenylpiperidine-1-carboximidamide: An In-depth NMR Analysis and Comparative Spectroscopic Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra expected for N'-phenylpiperidine-1-carboximidamide. Beyond a mere listing of spectral data, this document delves into the causal reasoning behind peak assignments, offering insights honed from years of practical experience in spectroscopic analysis. Furthermore, we will objectively compare the utility of NMR with other common analytical techniques, namely Infrared (IR) Spectroscopy and Mass Spectrometry (MS), to provide a holistic understanding of its role in modern structural elucidation.
The Subject of Our Analysis: N'-phenylpiperidine-1-carboximidamide
N'-phenylpiperidine-1-carboximidamide is a guanidine derivative incorporating a piperidine ring and a phenyl group. The unique electronic environment of the guanidinium core, coupled with the distinct features of the aliphatic piperidine and aromatic phenyl moieties, gives rise to a characteristic spectroscopic fingerprint. Understanding this fingerprint is key to confirming its synthesis and purity.
Caption: Molecular structure of N'-phenylpiperidine-1-carboximidamide.
Part 1: In-depth Analysis of Predicted NMR Spectra
Due to the limited availability of public experimental spectra for N'-phenylpiperidine-1-carboximidamide, this section provides a detailed interpretation based on predicted data and analysis of structurally similar compounds. This approach is a common and valuable practice in contemporary chemical research for anticipating and verifying experimental results.[1][2]
¹H NMR Spectral Interpretation
The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the piperidine ring, the phenyl group, and the N-H protons of the guanidine core.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Phenyl-H (ortho, meta, para) | 7.0 - 7.5 | Multiplet | 5H | Protons on the aromatic ring typically resonate in this downfield region due to the deshielding effect of the ring current. |
| NH Protons | 5.0 - 7.0 | Broad Singlet | 3H | The chemical shift of N-H protons can vary significantly due to hydrogen bonding and exchange with the solvent. Their signals are often broad.[1] |
| Piperidine-H (α to N) | 3.2 - 3.6 | Triplet or Multiplet | 4H | These protons are adjacent to the electron-withdrawing nitrogen atom of the piperidine ring, causing a downfield shift compared to other piperidine protons.[3][4] |
| Piperidine-H (β, γ to N) | 1.5 - 1.8 | Multiplet | 6H | These aliphatic protons are further from the nitrogen and resonate in the typical upfield region for cyclic alkanes.[3][4] |
Experimental Considerations: The exact chemical shifts and multiplicities can be influenced by the choice of solvent, concentration, and temperature. For instance, in a protic solvent like DMSO-d₆, N-H protons are more likely to be observed as distinct, albeit broad, signals.
¹³C NMR Spectral Interpretation
The carbon NMR spectrum provides direct information about the carbon skeleton of the molecule.[5] Due to the low natural abundance of ¹³C, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.[6]
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |
| Guanidinium Carbon (C=N) | 155 - 165 | The central carbon of the guanidine group is significantly deshielded due to its attachment to three nitrogen atoms and its sp² hybridization.[7] |
| Phenyl-C (ipso) | 140 - 150 | The carbon atom of the phenyl ring directly attached to the nitrogen will be deshielded. |
| Phenyl-C (ortho, meta, para) | 115 - 130 | These aromatic carbons resonate in their characteristic region. The para-carbon is typically the most shielded, while the ortho and meta carbons will have intermediate chemical shifts.[8] |
| Piperidine-C (α to N) | 45 - 55 | Similar to their attached protons, the carbons alpha to the piperidine nitrogen are deshielded. |
| Piperidine-C (β to N) | 25 - 30 | These carbons are less affected by the nitrogen's electronegativity and appear further upfield. |
| Piperidine-C (γ to N) | 20 - 25 | The gamma carbon is the most shielded of the piperidine ring carbons. |
Part 2: A Comparative Guide to Alternative Analytical Techniques
While NMR spectroscopy is unparalleled for detailed structural elucidation, a multi-technique approach provides the most robust characterization. Here, we compare the insights gained from NMR with those from Infrared (IR) Spectroscopy and Mass Spectrometry (MS).[9][10]
Caption: Workflow for comprehensive structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that excels at identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.
Expected IR Absorptions for N'-phenylpiperidine-1-carboximidamide:
-
N-H Stretching: A broad absorption in the range of 3200-3500 cm⁻¹ would be indicative of the N-H bonds in the guanidine moiety. The broadness arises from hydrogen bonding.[11]
-
C=N Stretching: A strong absorption between 1640-1690 cm⁻¹ is characteristic of the carbon-nitrogen double bond in the guanidine group.[11]
-
C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ region can be attributed to the C-N single bonds of the piperidine and the phenyl-nitrogen bond.
-
Aromatic C-H Stretching: A sharp peak just above 3000 cm⁻¹ would confirm the presence of the phenyl group.
-
Aliphatic C-H Stretching: Strong absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the piperidine ring.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ "fingerprint" region further confirm the aromatic ring.
Comparison with NMR: While IR can quickly confirm the presence of the key functional groups (guanidine, amine, aromatic ring), it does not provide information about the connectivity of the atoms. NMR, on the other hand, maps out the entire molecular skeleton.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Expected Mass Spectrum for N'-phenylpiperidine-1-carboximidamide:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming the molecular formula.
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways would likely involve the loss of the piperidine ring or the phenyl group, leading to characteristic fragment ions that can be used to piece together the structure.
Comparison with NMR: MS provides the crucial piece of information of the molecular weight, which is not directly obtainable from NMR. However, MS struggles to differentiate between isomers, which NMR can readily distinguish based on the unique chemical environments of the atoms in each isomer.
Part 3: Experimental Protocols
For a comprehensive characterization of N'-phenylpiperidine-1-carboximidamide, the following experimental protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like N-H to minimize peak broadening.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (typically 256 or more) and a longer acquisition time will be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR can be used with the neat solid, requiring minimal sample preparation.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr should be recorded and subtracted from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Conclusion
The structural elucidation of N'-phenylpiperidine-1-carboximidamide is most effectively achieved through a synergistic application of NMR, IR, and MS. While IR and MS provide rapid confirmation of functional groups and molecular weight, respectively, NMR spectroscopy stands as the definitive tool for mapping the intricate connectivity and chemical environment of every atom in the molecule. This guide provides the foundational knowledge and practical insights for researchers to confidently interpret the spectroscopic data of this compound and its analogs, ensuring the scientific integrity of their work.
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Bultinck, P., et al. (2003). Unusually Large (13)C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. New Insights on Previously Reported Chemical Shift Assignments and Chemical Properties. The Journal of Organic Chemistry, 68(17), 5787-5790. [Link]
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Khan, I. A., et al. (2008). N-Phenylpiperidine-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1743. [Link]
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International Journal of Scientific & Engineering Research. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. International Journal of Scientific & Engineering Research, 5(8), 10-12. [Link]
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MDPI. (2019). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 24(18), 3326. [Link]
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A Researcher's Guide to Carboximidamide Identification: A Comparative FTIR Spectral Analysis
In the landscape of drug development and complex organic synthesis, the unambiguous identification of functional groups is paramount. The carboximidamide group (also known as an amidine), with its unique electronic and hydrogen-bonding capabilities, is a critical pharmacophore in numerous therapeutic agents. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for its characterization. However, its spectral signature can be nuanced, often leading to confusion with other nitrogen-containing moieties.
This guide provides a comprehensive comparison of the FTIR spectral features of carboximidamides against structurally similar functional groups: amides and nitriles. By understanding the underlying principles of molecular vibrations and comparing them with supporting experimental data, researchers can confidently identify and differentiate these critical functional groups.
The Vibrational Signature of the Carboximidamide Group
The carboximidamide functional group is characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to another. Its FTIR spectrum is dominated by the vibrational modes of the C=N and N-H bonds.
The stretching frequency of a covalent bond is primarily influenced by two factors: the strength of the bond (represented by the force constant) and the masses of the connected atoms.[1] A stronger bond, like a double or triple bond, will vibrate at a higher frequency than a single bond.[1] This fundamental principle governs the distinct regions where different functional groups appear in an IR spectrum.
For a typical carboximidamide, the key diagnostic peaks are:
-
N-H Stretching: In the region of 3200-3500 cm⁻¹ , you will observe bands corresponding to the N-H stretching vibrations.[1][2]
-
A primary carboximidamide (-C(=NH)NH₂) will exhibit two distinct bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[2]
-
A secondary carboximidamide (-C(=NR)NHR') will show a single N-H stretching band.[1] These bands are typically of medium intensity and can be broadened by hydrogen bonding.[3]
-
-
C=N Stretching: The imine (C=N) double bond stretch is a key identifier and typically appears as a strong band in the 1640-1660 cm⁻¹ range.[1] The exact position can be influenced by substitution and conjugation. For instance, the C=N⁺H group in a free benzamidine hydrochloride ligand was observed at 1640 cm⁻¹, shifting to 1580 cm⁻¹ upon complexation with a metal, demonstrating the sensitivity of this band to the local chemical environment.[4]
-
N-H Bending: These vibrations occur in the fingerprint region and can be very informative.
-
Primary carboximidamides, similar to primary amides, will have an N-H scissoring (bending) vibration in the 1550-1650 cm⁻¹ region.[1] This can sometimes overlap with the C=N stretching band.
-
Secondary carboximidamides will exhibit an N-H in-plane bend, analogous to the "Amide II" band, often found around 1530-1550 cm⁻¹ .[1]
-
Comparative Spectral Analysis: Distinguishing Carboximidamides
Objective identification relies on comparing the unknown spectrum with those of potential alternatives. Amides and nitriles are the most common sources of confusion.
Carboximidamide vs. Amide
Amides are distinguished by their carbonyl (C=O) group, which has one of the strongest and most recognizable absorptions in IR spectroscopy.[5]
-
Key Differentiator: The C=O Stretch (Amide I Band). Amides show a very strong, sharp absorption between 1630-1680 cm⁻¹ due to the C=O stretch.[1] While this range overlaps with the carboximidamide C=N stretch, the intensity of the amide C=O band is typically much greater.
-
The N-H Bend (Amide II Band). Secondary amides display a characteristic and intense Amide II band (a combination of N-H bending and C-N stretching) around 1530-1550 cm⁻¹ .[1] While a secondary carboximidamide has an N-H bend in a similar region, the combination of a very strong Amide I band and a distinct Amide II band is a definitive marker for a secondary amide.
-
N-H Stretching. The N-H stretching region (3200-3500 cm⁻¹) is similar for both functional groups, with primary amides showing two bands and secondary amides showing one.[2] Therefore, this region alone is insufficient for differentiation.
Carboximidamide vs. Nitrile
Nitriles are characterized by a carbon-nitrogen triple bond (C≡N).
-
Key Differentiator: The C≡N Stretch. The C≡N triple bond gives rise to a sharp, strong absorption in a very distinct region of the spectrum, typically 2220-2260 cm⁻¹ .[1] This region is often devoid of other fundamental vibrations, making the nitrile peak a highly reliable diagnostic feature.[3] The C=N double bond of a carboximidamide absorbs at a much lower frequency (~1650 cm⁻¹).
Summary of Comparative Data
| Functional Group | Key Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity & Notes |
| Carboximidamide | N-H Stretch | 3200 - 3500 | Medium, broad. Two bands for primary, one for secondary. |
| C=N Stretch | 1640 - 1660 | Strong to medium. | |
| N-H Bend | 1550 - 1650 | Medium. Can overlap with C=N stretch. | |
| Amide | N-H Stretch | 3170 - 3500 | Medium, broad. Two bands for primary, one for secondary.[1] |
| C=O Stretch (Amide I) | 1630 - 1680 | Very Strong , sharp.[1] | |
| N-H Bend (Amide II) | 1530 - 1650 | Strong, particularly in secondary amides.[1] | |
| Nitrile | C≡N Stretch | 2220 - 2260 | Strong , sharp, and highly diagnostic.[1] |
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a widely used FTIR sampling technique that requires minimal to no sample preparation, making it ideal for rapid analysis of solids and liquids.[6]
Step-by-Step Methodology
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a soft tissue dampened with a suitable solvent (e.g., isopropanol) to wipe the crystal surface, then allow it to dry completely.
-
Acquire a background spectrum. This measures the ambient environment (e.g., air, CO₂) and the instrument itself, allowing it to be subtracted from the sample spectrum.[6]
-
-
Sample Application:
-
Solids: Place a small amount of the powdered or solid sample directly onto the center of the ATR crystal to ensure complete coverage of the sampling area.
-
Liquids: Place a single drop of the liquid sample onto the crystal.
-
-
Apply Pressure:
-
Swing the pressure clamp into position over the sample.
-
Turn the knob to lower the pressure tip onto the sample, ensuring firm and even contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum. Do not overtighten.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. Typical settings involve a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans to improve the signal-to-noise ratio.[6]
-
-
Data Analysis and Cleaning:
-
After the scan, the software will automatically perform a background subtraction, yielding the infrared spectrum of the sample.
-
Clean the ATR crystal and pressure tip thoroughly with a solvent-dampened tissue to prevent cross-contamination.
-
Experimental Workflow Diagram
Caption: ATR-FTIR Experimental Workflow.
Logical Approach to Spectral Interpretation
When presented with an unknown spectrum, a systematic approach is crucial for accurate identification.
Caption: Decision tree for functional group identification.
This logical flow prioritizes the most unique spectral features. The nitrile C≡N stretch is checked first due to its unambiguous position. Next, the intense C=O stretch of the amide is considered. Finally, the combination of C=N and N-H stretches points toward the carboximidamide.
By employing this comparative and systematic approach, researchers can leverage the power of FTIR spectroscopy to confidently characterize the carboximidamide functional group, accelerating research and development in medicinal chemistry and beyond.
References
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A Comparative Guide to HPLC Method Development for N'-phenylpiperidine-1-carboximidamide Purity Analysis
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust purity analysis of N'-phenylpiperidine-1-carboximidamide. Moving beyond a simple recitation of steps, this document delves into the causal relationships between the analyte's physicochemical properties and the strategic choices made during method development. Every protocol is presented as a self-validating system, grounded in authoritative standards from the International Council for Harmonisation (ICH).
Analyte Deep Dive: The Chromatographic Implications of N'-phenylpiperidine-1-carboximidamide's Structure
A successful method begins with a thorough understanding of the target molecule. N'-phenylpiperidine-1-carboximidamide possesses distinct structural features that dictate our analytical approach:
-
A Strongly Basic Moiety: The carboximidamide group is a guanidine analogue, making it a strong base with a high pKa (typically >11). This means it will be positively charged across a wide pH range. This property is a primary driver for selecting the chromatographic mode, as it can lead to strong, undesirable interactions with silica-based columns if not properly managed.
-
Moderate Polarity: The presence of the piperidine and carboximidamide groups lends significant polarity to the molecule. This characteristic can result in poor retention on traditional reversed-phase columns.[1][2]
-
Aromatic Chromophore: The phenyl group provides a UV chromophore, making UV detection a straightforward and suitable choice.
-
Potential for Chirality: Depending on the synthesis route and potential substituents, chiral centers could exist, necessitating evaluation by chiral chromatography if stereoisomeric purity is required.[3][4][5]
These properties suggest that a standard Reversed-Phase (RP-HPLC) method may be challenging, while alternative strategies like Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Chromatography could offer significant advantages.
Comparative Analysis of Core HPLC Methodologies
The selection of the chromatographic mode is the most critical decision in method development. Here, we compare three primary strategies for N'-phenylpiperidine-1-carboximidamide.
Strategy 1: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[6]
-
The Challenge: Due to its polarity, the analyte is expected to have weak retention on standard C8 or C18 columns, potentially eluting near the solvent front, which compromises quantification and separation from polar impurities.[7]
-
Comparative Approaches:
-
Polar-Endcapped Columns: These columns have modified surface chemistry that reduces the interaction between basic analytes and residual silanols, improving peak shape. They are a good first choice within the RP family.[1]
-
Phenyl-Hexyl Columns: The phenyl stationary phase can offer alternative selectivity through π-π interactions with the analyte's phenyl ring, which may improve retention and resolution from closely related impurities.[8]
-
Ion-Pair RP-HPLC: This technique introduces an ion-pairing reagent (e.g., an alkyl sulfonate like sodium dodecyl sulfate) into the mobile phase.[9] The reagent forms a neutral, hydrophobic complex with the positively charged analyte, significantly increasing its retention on a standard C18 column.[9][10]
-
Pros: Drastically improved retention for highly polar, charged compounds.
-
Cons: Often incompatible with mass spectrometry (MS), can require long column equilibration times, and the ion-pairing reagent can be difficult to remove from the column.[2]
-
-
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an ideal alternative for separating highly polar compounds that are poorly retained in reversed-phase.[11][12] It utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[13]
-
The Mechanism: Separation is based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.[13][14]
-
Comparative Approaches:
-
Bare Silica Columns: A cost-effective and common choice for HILIC.
-
Amide or Diol Columns: These bonded phases often provide different selectivity and can offer improved peak shape and robustness compared to bare silica.[13]
-
Pros: Excellent retention for polar and charged analytes, high organic content in the mobile phase enhances MS sensitivity, and offers orthogonal selectivity to RP-HPLC.[14]
-
Cons: Can be sensitive to the water content of the mobile phase and sample diluent; requires careful equilibration.
-
-
Strategy 3: Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge through electrostatic interactions with a charged stationary phase.[15]
-
The Mechanism: For our positively charged analyte, a strong or weak cation-exchange column would be used. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.
-
Pros: Highly specific for charged molecules, offering very different selectivity.
-
Cons: Mobile phases often contain high concentrations of non-volatile salts, making them incompatible with MS. Method development can be more complex than RP or HILIC.
-
Summary Comparison Table
| Feature | Reversed-Phase (Standard C18) | Ion-Pair RP-HPLC | HILIC | Ion-Exchange (Cation) |
| Retention Principle | Hydrophobic Interaction | Hydrophobic & Ionic | Partitioning | Electrostatic Interaction |
| Analyte Retention | Poor | Excellent | Excellent | Excellent |
| MS Compatibility | High | Low | High | Low |
| Method Robustness | High | Moderate (long equilibration) | Moderate (sensitive to water) | High |
| Orthogonality | - | Low (vs. RP) | High (vs. RP) | High (vs. RP) |
| Recommended Use | Initial screening (expect poor results) | When MS is not needed and high retention is required | Primary recommendation for this analyte | Orthogonal method for impurity characterization |
A Systematic Workflow for Method Development
A structured approach ensures efficiency and leads to a robust final method. This workflow is designed to logically progress from initial screening to a fully validated procedure.
Caption: A systematic workflow for HPLC method development.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, actionable steps for developing and validating a purity method for N'-phenylpiperidine-1-carboximidamide. HILIC is chosen as the primary example due to its high suitability.
Protocol 1: HILIC Method Development and Optimization
This protocol outlines the steps for developing a stability-indicating HILIC method.
1. Initial Conditions & Column Screening:
- Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
- Mobile Phase B: Acetonitrile
- Gradient: 95% B to 50% B over 10 minutes
- Flow Rate: 0.4 mL/min
- Column Temperature: 30 °C
- Detection: UV at 254 nm
- Injection Volume: 2 µL
- Sample Diluent: 90:10 Acetonitrile:Water (to prevent peak distortion)
2. Optimization Rationale:
- Why Ammonium Formate? It is a volatile buffer, making the method compatible with MS for impurity identification.[16][17] Its buffering range around pH 3.8 makes it suitable for maintaining a consistent low pH.[18]
- Why pH 3.0? At this pH, the strongly basic analyte is fully protonated, ensuring a single ionic species and consistent retention. It also suppresses the ionization of silica surface silanols, improving peak shape.
- Why a High Organic Diluent? In HILIC, injecting a sample in a solvent stronger (more aqueous) than the mobile phase can cause severe peak distortion. Matching the diluent to the initial mobile phase is crucial.
3. Optimization Steps:
- Adjust Gradient Slope: If peaks are too clustered or the run time is too long, adjust the gradient steepness.
- Modify pH: Vary the pH between 2.8 and 4.0 to see its effect on the selectivity between the main peak and any impurities.
- Buffer Concentration: Evaluate buffer concentrations between 5 mM and 20 mM. Higher concentrations can sometimes improve peak shape but may reduce MS sensitivity.
Protocol 2: Forced Degradation Study (Stress Testing)
This study is essential to demonstrate the method's ability to separate the active pharmaceutical ingredient (API) from its degradation products, a core requirement for a stability-indicating method.[19][20][21]
1. Sample Preparation:
- Prepare a stock solution of N'-phenylpiperidine-1-carboximidamide at 1 mg/mL in the sample diluent.
2. Stress Conditions (as per ICH Q1A):
- Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 80 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.
- Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 80 °C for 2 hours. Neutralize with 0.1 M HCl before injection.
- Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Store the solid API at 105 °C for 24 hours. Prepare a solution for injection.
- Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Prepare a solution for injection.
3. Analysis:
- Analyze all stressed samples, along with an unstressed control, using the developed HILIC method.
- Goal: Aim for 5-20% degradation of the main peak. Adjust stress conditions (time, temperature, acid/base strength) if degradation is too low or too high.[22]
- Evaluation: The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main API peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the main peak is spectrally pure in all stressed samples.
Protocol 3: Method Validation (as per ICH Q2(R1))
Validation demonstrates that the analytical method is suitable for its intended purpose.[23][24][25]
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | Analyze blank, placebo (if applicable), and forced degradation samples. Perform peak purity analysis. | No interference at the analyte's retention time. Peak purity angle < peak purity threshold. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Prepare at least 5 concentrations across the range (e.g., 50-150% of target). Analyze in triplicate. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision data. | As defined by the intended use. |
| Accuracy | To measure the closeness of test results to the true value. | Spike a placebo or sample matrix with known amounts of API at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | To measure the method's variability. | Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | To determine the lowest concentration that can be detected and quantified. | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N of 3:1 for LOD; S/N of 10:1 for LOQ. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | Vary parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). | System suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits. |
Conclusion and Recommendations
For the purity analysis of N'-phenylpiperidine-1-carboximidamide, a strongly basic and polar molecule, a standard reversed-phase HPLC approach is unlikely to be successful without significant modification.
-
Primary Recommendation: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most promising strategy. It directly addresses the analyte's high polarity, providing excellent retention and resolution. Furthermore, its compatibility with volatile buffers makes it ideal for coupling with mass spectrometry, which is invaluable for identifying unknown impurities and degradation products.
-
Viable Alternative: Ion-Pair Reversed-Phase HPLC is a strong alternative if MS compatibility is not a requirement. It offers robust retention but at the cost of longer run times for equilibration and potential column contamination.
-
Orthogonal Method: A Cation-Exchange method can serve as a powerful secondary, orthogonal technique to confirm purity results obtained from the primary HILIC method, especially during late-stage development and for troubleshooting.
By adopting the systematic workflow and protocols outlined in this guide, researchers can efficiently develop and validate a robust, reliable, and scientifically sound HPLC method for the critical task of purity analysis.
References
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. URL: [Link]
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Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. URL: [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. URL: [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. URL: [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. URL: [Link]
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. URL: [Link]
-
Reversed-phase Ion-Pairing Liquid Chromatographic Separation and Fluorometric Detection of Guanidino Compounds. PubMed. URL: [Link]
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Normal-phase vs. Reversed-phase Chromatography. Phenomenex. URL: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. URL: [Link]
-
A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Royal Society of Chemistry. URL: [Link]
-
Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. URL: [Link]
-
HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). NIH National Center for Biotechnology Information. URL: [Link]
-
The purity analysis of compounds 1–3 HPLC profiles (254 nm). ResearchGate. URL: [Link]
-
MS-friendly RP-HPLC buffers (pH 2-8)? Reddit. URL: [Link]
-
Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. URL: [Link]
-
Guanidine derivatives. Chromatography Forum. URL: [Link]
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. URL: [Link]
- Process for preparing N-amino piperidine hydrochloride. Google Patents.
-
Hydrophilic Interaction Liquid Chromatography – HILIC. Element Lab Solutions. URL: [Link]
-
Forced degradation of fentanyl: identification and analysis of impurities and degradants. Taylor & Francis Online. URL: [Link]
-
Buffer Considerations for LC and LC–MS. LCGC International. URL: [Link]
-
Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. Research Journal of Pharmacy and Technology. URL: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. URL: [Link]
-
The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. NIH National Center for Biotechnology Information. URL: [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. URL: [Link]
-
A NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ESTIMATION OF NINTEDANIB BY REVERSE-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. JOURNAL FOR INNOVATIVE DEVELOPMENT IN PHARMACY AND SCIENCE. URL: [Link]
-
Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. URL: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. URL: [Link]
-
Development of a quality by design based hybrid RP-HPLC method for Glimepiride: Bioanalytical and industrial applications. Journal of Applied Pharmaceutical Science. URL: [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. URL: [Link]
-
QbD-Engineered Development and Validation of a RP-HPLC Method for Simultaneous Estimation of Rutin and Ciprofloxacin HCl in Bilosomal Nanoformulation. NIH National Center for Biotechnology Information. URL: [Link]
-
Chiral HPLC Separations. Phenomenex. URL: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. URL: [Link]
-
Polar Compounds. SIELC Technologies. URL: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. URL: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. URL: [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH National Center for Biotechnology Information. URL: [Link]
-
Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Agilent. URL: [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. URL: [Link]
-
Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho Pharmaceuticals. URL: [Link]
-
Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. SIELC Technologies. URL: [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. URL: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. URL: [Link]
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Validating the Synthesis of N'-phenylpiperidine-1-carboximidamide: A Comparative Guide to Purity Assessment
Executive Summary
The Challenge: Synthesizing guanidine derivatives like N'-phenylpiperidine-1-carboximidamide presents a unique validation paradox. While liquid chromatography (HPLC) and NMR confirm molecular structure, they frequently fail to detect the "invisible" impurities—inorganic salts, trapped solvent lattices, and atmospheric moisture—that plague highly basic, hygroscopic guanidinium scaffolds.
The Solution: This guide serves as a technical directive for reinstating Elemental Analysis (EA) as the primary validation gatekeeper. We compare EA against qNMR and HPLC, demonstrating why combustion analysis remains the only method capable of verifying the bulk composition and stoichiometric integrity required for high-impact drug development.
Chemical Context & Synthesis Strategy
To understand the validation requirements, we must first establish the synthesis pathway. The most robust route for generating N'-phenylpiperidine-1-carboximidamide avoids the toxicity of cyanogen bromide in favor of the S-methylisothiourea method. This approach allows for the controlled installation of the phenyl group on the imine nitrogen.
Representative Synthesis Protocol
Reaction: Nucleophilic substitution of S-methyl-N-phenylisothiourium iodide by piperidine.
-
Precursor Activation: N-Phenylthiourea is methylated using methyl iodide (MeI) in acetone to yield S-methyl-N-phenylisothiourium iodide.
-
Guanylation: The activated isothiourea salt is refluxed with piperidine (1.1 eq) in ethanol. Methanethiol (
) is evolved as a byproduct (requires a scrubber). -
Isolation: The product is isolated as a hydroiodide salt (HI) or converted to a free base/HCl salt depending on downstream needs.
Synthesis Workflow Diagram
Figure 1: Mechanistic pathway for the synthesis of N'-phenylpiperidine-1-carboximidamide via the S-methylisothiourea route.[1]
The Validation Crisis: Why Standard Methods Fail
Guanidines are notoriously difficult to validate due to three physicochemical factors:
-
Hygroscopicity: The basic guanidine moiety avidly binds atmospheric water, creating non-stoichiometric hydrates that skew molecular weight calculations.
-
Counter-ion Ambiguity: In synthesis, the product may exist as a mixed salt (e.g., partial HI/HCl exchange) or trap inorganic salts (NaI, KI) from workups.
-
Tautomerism: Rapid proton exchange broadens NMR signals, obscuring subtle impurities.
Comparative Analysis: The "Purity Triad"
The following table contrasts the three primary validation methods for this specific molecule.
| Feature | Elemental Analysis (CHN) | HPLC (UV/Vis) | Quantitative NMR (qNMR) |
| Primary Detection | Bulk Elemental Mass % (C, H, N) | Chromophore Absorbance | Proton/Carbon Nuclear Spin |
| Detects Water? | YES (via %H and %C dilution) | NO (elutes in void volume) | YES (if distinct shift), but difficult |
| Detects Inorganics? | YES (via %Combustion Residue) | NO (invisible to UV) | NO (invisible) |
| Sample Required | ~2–5 mg (Destructive) | <1 mg (Non-destructive) | ~10 mg (Non-destructive) |
| Precision | >99.5% (Relative Area) | ||
| Blind Spot | Requires high purity (>95%) to be useful | Response factors vary by impurity | Relaxation times ( |
Deep Dive: Elemental Analysis Protocol
For N'-phenylpiperidine-1-carboximidamide (
Theoretical Calculation (Free Base)
-
Formula:
-
MW: 203.28 g/mol
-
Carbon (C): 70.90%
-
Hydrogen (H): 8.43%
-
Nitrogen (N): 20.67%
The "Guanidine Trap" (Salt Forms)
If the product is isolated as the Hydroiodide Salt (
-
MW: 331.19 g/mol
-
C: 43.51% | H: 5.48% | N: 12.69%
Critical Insight: If your EA results show Carbon at ~43% instead of 70%, you haven't failed synthesis; you have successfully isolated the salt. Always calculate for the salt form and potential hemi-hydrates.
Experimental Protocol for EA Validation
-
Sample Prep: Dry 10 mg of recrystallized product under high vacuum (0.1 mbar) at 60°C for 24 hours. Note: Guanidines hold water tenaciously; standard drying is insufficient.
-
Combustion: Encapsulate 2 mg in a tin capsule. Run on a CHNS analyzer (e.g., Elementar vario EL cube) using sulfanilamide as the calibration standard.
-
Tolerance Check: The "Found" values must be within
of the "Calculated" values (ACS Standard).
Data Interpretation Example:
-
Scenario: Found C: 69.10%. Calculated C: 70.90%.
-
Diagnosis: Difference is >0.4%.[2][3] The lower Carbon suggests trapped water or solvent. Recalculate for
.-
New Calc C: 67.89%.
-
Validation Decision Matrix
Use this logic flow to determine when EA is mandatory versus when HPLC/NMR is sufficient.
Figure 2: Decision matrix for selecting the appropriate validation tier based on application requirements.
Conclusion
For N'-phenylpiperidine-1-carboximidamide, Elemental Analysis is not obsolete; it is the ultimate arbiter of stoichiometry. While NMR confirms the structure and HPLC confirms organic purity, only EA can definitively prove that your "pure" guanidine isn't actually 15% water or inorganic salt by weight. For publication and drug development, the combination of EA (for bulk composition) and HPLC (for trace organic impurities) remains the gold standard.
References
-
ACS Publication Guidelines. "Data Requirements for New Compounds: Elemental Analysis." American Chemical Society. [Link][4]
-
Katritzky, A. R., et al. "Synthesis of Guanidines."[5] Journal of Organic Chemistry, 2010. (Discusses S-methylisothiourea routes). [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]
-
European Medicines Agency (EMA). "Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities." [Link]
Sources
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- 2. N-phenylpiperazine-1-carboxamide | C11H15N3O | CID 7015289 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Rigidifying the Arginine Mimetic: A Technical Guide to N'-phenylpiperidine-1-carboximidamide
This guide objectively compares N'-phenylpiperidine-1-carboximidamide (a rigid, cyclic guanidine analog) against its open-chain counterparts (e.g., N-phenyl-N',N'-diethylguanidine).[1] It focuses on the physicochemical shifts, binding thermodynamics, and experimental characterization required for drug development.[2]
Executive Summary: The Case for Rigidification
In medicinal chemistry, the guanidine moiety is a classic pharmacophore for interacting with acidic residues (Asp, Glu) in receptor pockets (e.g., Thrombin, uPA, H2 receptors).[2][3] However, open-chain guanidines suffer from high conformational flexibility, leading to a significant entropic penalty upon binding.[3]
N'-phenylpiperidine-1-carboximidamide represents a "conformationally locked" bioisostere.[1] By incorporating the nitrogen-bearing alkyl chains into a piperidine ring, this scaffold reduces the degrees of freedom, pre-organizing the molecule for binding while modulating basicity and lipophilicity.[3]
Core Comparison: Cyclic vs. Open-Chain
| Feature | N'-phenylpiperidine-1-carboximidamide (Cyclic) | Open-Chain Analogs (e.g., N-phenyl-N',N'-diethylguanidine) |
| Conformational Entropy | Low (Pre-organized).[1][3] Minimal entropy loss upon binding.[2] | High . Significant entropy loss ( |
| Basicity (pKa) | Modulated (10.5 - 11.5) .[1][2] Ring constraints often enhance cation stability compared to acyclic analogs, though the N-phenyl group lowers it relative to unsubstituted guanidine. | Variable (11.0 - 12.5) . Highly dependent on steric bulk of alkyl chains interfering with solvation.[2] |
| Lipophilicity (LogP) | Moderate (~1.8 - 2.2) .[1][2] The piperidine ring adds hydrophobic bulk in a compact volume.[2] | Variable . Long alkyl chains increase LogP but also increase molecular volume and "floppiness."[2] |
| Metabolic Stability | High .[2] Piperidine rings are generally more resistant to oxidative | Low to Moderate . Susceptible to rapid |
Physicochemical Profiling & Mechanism
The Entropic Advantage
The primary driver for selecting the piperidine-carboximidamide scaffold is thermodynamic. Open-chain analogs must freeze multiple rotatable bonds (C-N rotations) to align the guanidinium plane with the target's anionic residue (e.g., Asp189 in Trypsin-like serine proteases).[1]
-
Open-Chain:
(Large negative reduces potency).[1] -
Cyclic (Piperidine): The ring locks the N-C bonds, minimizing
penalty.[1][2][3] This often results in a 10-100x increase in potency ( ) for the same binding enthalpy.[1][2]
Basicity Modulation
The N-phenyl group acts as an electron sink, lowering the pKa of the guanidine core from ~13.6 (unsubstituted) to physiological relevance (~11.0).[1][2] This ensures the molecule is protonated at pH 7.4 (good solubility/binding) but has a fraction of neutral species available for membrane permeation, unlike the permanently charged open-chain arginine.[1][2]
Visualization: Binding Thermodynamics & Pathway
The following diagram illustrates the thermodynamic advantage of the cyclic scaffold and the signaling pathway for a representative target (uPA/Thrombin inhibition).
Figure 1: Thermodynamic comparison of binding modes. The cyclic scaffold avoids the entropic penalty associated with freezing the rotatable bonds of open-chain analogs.[1]
Experimental Protocols
To validate the performance of N'-phenylpiperidine-1-carboximidamide, the following self-validating protocols are recommended.
Synthesis: Guanylation of Piperidine
This protocol uses N-phenyl-S-methylisothiourea as the guanylating agent.[1] It is superior to cyanamide methods due to higher yields and cleaner workup.[2]
Reagents:
-
N-phenyl-S-methylisothiourea hydroiodide (1.0 eq)[1]
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.2 eq)[1][2][3]
Workflow:
-
Preparation: Dissolve N-phenyl-S-methylisothiourea hydroiodide in MeCN.
-
Addition: Add Et3N followed by dropwise addition of piperidine.
-
Reflux: Heat to reflux (80°C) for 6–12 hours. Monitor methyl mercaptan (MeSH) evolution (trap with bleach solution).
-
Workup: Evaporate solvent. Dissolve residue in DCM, wash with water and brine.[2][3]
-
Purification: Recrystallize from EtOH/Et2O or use Flash Chromatography (DCM:MeOH:NH3).[2]
pKa Determination (Potentiometric Titration)
Accurate pKa is critical for predicting membrane permeability.[1][2]
-
Setup: Prepare a 10 mM stock solution of the compound in water (or 50% MeOH/Water if solubility is low).[2]
-
Calibration: Calibrate pH electrode with standard buffers (pH 4.0, 7.0, 10.0).
-
Titration: Acidify to pH ~2.0 with 0.1 M HCl. Titrate with 0.1 M NaOH (standardized) under N2 atmosphere to exclude CO2.[1][2]
-
Analysis: Plot pH vs. Volume NaOH. The inflection point (first derivative max) corresponds to the pKa.[2]
Visualization: Synthetic Workflow
Figure 2: Synthetic pathway via S-methylisothiourea displacement.[1][3] This route minimizes side reactions common with carbodiimide coupling.[1][2]
References
-
Guanidine Basicity & Structure
-
Piperidine Carboxamides in Drug Design
-
Synthesis of Guanidines
-
Chemical Properties (CAS 65069-94-5)
Sources
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- 7. N-Phenylpiperidine [webbook.nist.gov]
Safety Operating Guide
N'-phenylpiperidine-1-carboximidamide proper disposal procedures
Topic: N'-phenylpiperidine-1-carboximidamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Safety Directive: The Guanidine Hazard
STOP AND READ: Before handling N'-phenylpiperidine-1-carboximidamide, you must recognize it as a substituted guanidine derivative .
The most critical operational error with this class of compounds is incompatibility with hypochlorites (Bleach) .
-
The Reaction: Mixing guanidine derivatives with sodium hypochlorite (bleach) generates chloramines and potentially hydrogen cyanide or nitrogen trichloride, which are highly toxic and explosive gases.
-
The Rule: NEVER use bleach to decontaminate glassware or spills involving this compound. Use a surfactant-based detergent (e.g., Alconox) or a compatible solvent (e.g., Ethanol/Water).
Chemical Profile & Hazard Identification
To dispose of this compound safely, we must categorize it by its functional reactivity rather than just its CAS identity.
| Property | Characterization | Implication for Disposal |
| Chemical Class | Substituted Guanidine / Organic Base | Basic pH; incompatible with strong acids (exothermic). |
| Molecular Formula | High Nitrogen Content . Clean incineration required to prevent | |
| Halogen Status | Non-Halogenated (Free Base) | Eligible for high-BTU fuel blending/incineration streams. |
| Physical State | Solid (Crystalline) | Dust inhalation hazard; requires solubilization or double-bagging. |
| Toxicity Profile | Irritant (Skin/Eye); Acute Tox.[1][2] (Oral) | Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[3] |
Operational Disposal Protocol
This protocol uses a Self-Validating System : at each step, you must verify the state of the waste to determine the next action. This prevents "mystery waste" accumulation.
Phase A: Solid Waste (Pure Substance)
Applicable for: Expired reagent, synthesis solids, weighing paper, contaminated gloves.
-
Segregation: Do not mix with general trash.
-
Primary Containment: Place the solid substance in a clear, sealable bag or a screw-top HDPE jar.
-
Labeling: Label immediately as "Hazardous Waste - Solid, Toxic."
-
Constituents: N'-phenylpiperidine-1-carboximidamide (100%).
-
-
Secondary Containment: Place the primary container into the lab's Solid Organic Waste drum.
Phase B: Liquid Waste (Mother Liquors/Solutions)
Applicable for: Reaction mixtures, HPLC effluent.
-
Solvent Check: Verify the solvent system.
-
Compatible: Methanol, Ethanol, DMSO, Acetonitrile, Ethyl Acetate.
-
Incompatible: Strong mineral acids (Sulfuric, Nitric) – Neutralize slowly before combining.
-
-
Stream Selection:
-
Scenario 1: Non-Halogenated Solvents (e.g., MeOH/EtOH).
-
Pour into Stream A (Non-Halogenated Organic) carboy.
-
-
Scenario 2: Halogenated Solvents (e.g., DCM/Chloroform).
-
Pour into Stream B (Halogenated Organic) carboy.
-
-
-
pH Validation: Check the pH of the waste container. If pH > 10 (highly basic due to accumulation), add a warning tag: "High pH - Organic Base."
Phase C: Spill Cleanup (Emergency Contingency)
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Don double nitrile gloves and N95/P100 respirator if powder is loose.
-
Containment:
-
Solid Spill: Cover with wet paper towels (water only) to prevent dust generation. Scoop into a waste bag.
-
Liquid Spill: Absorb with vermiculite or polypropylene pads.
-
-
Decontamination: Wipe surface with Ethanol (70%) followed by water. DO NOT USE BLEACH. [4][5]
Decision Matrix: Disposal Workflow
The following logic gate ensures the compound ends up in the correct incineration stream.
Figure 1: Operational decision tree for segregating guanidine-based waste streams. Note the critical stop-point regarding bleach incompatibility.
Scientific Rationale & Mechanism
Why Incineration?
Biological waste treatment (sewer) is ineffective for piperidine-carboximidamides. The piperidine ring is resistant to rapid biodegradation, and the guanidine moiety can be toxic to nitrifying bacteria in wastewater treatment plants. High-temperature incineration (
The "No-Bleach" Mechanism:
Guanidine derivatives (
ngcontent-ng-c1989010908="" class="ng-star-inserted">Mechanism Reference: "Guanidine hydrochloride in the sample-preparation waste can form highly reactive compounds when combined with bleach." (QIAGEN Safety FAQ) [1].
References
-
QIAGEN. (n.d.). How do I safely inactivate biohazardous flow-through material? (Referencing Guanidine/Bleach incompatibility). Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: N-Phenyl-1-naphthylamine (Analogous structure for hazard estimation). Retrieved from [Link]
-
Boston University EHS. (n.d.). Chemical Waste Management Guide: Segregation of Incompatibles.[6] Retrieved from [Link]
Sources
Personal protective equipment for handling N'-phenylpiperidine-1-carboximidamide
Operational Safety Protocol: Handling N'-phenylpiperidine-1-carboximidamide
Executive Summary & Risk Context
N'-phenylpiperidine-1-carboximidamide (CAS 65069-94-5) is a guanidine-derivative intermediate often used in the synthesis of pharmaceutical compounds. Unlike simple amides, the carboximidamide functional group imparts basicity and specific chemical reactivity that necessitates a higher tier of handling precautions than standard organic solids.
The Core Hazard: While often classified as an Irritant (H315, H319, H335) and Harmful if Swallowed (H302) , the structural presence of the guanidine-like moiety suggests potential for severe eye irritation and mucous membrane damage upon inhalation. As a Senior Scientist, I advise treating this compound with the protocols reserved for alkaline corrosives until specific lot-analysis proves otherwise.
Operational Goal: Zero skin contact, zero inhalation of particulates.
Hazard Identification & GHS Classification
Before selecting PPE, we must validate the enemy. Based on structural analogs and available safety data for carboximidamides:
| Hazard Class | Category | Hazard Statement | Operational Implication |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Do not touch face/mouth. Wash hands immediately after doffing gloves. |
| Skin Irritation | 2 | H315: Causes skin irritation | Contact Dermatitis Risk. Double-gloving recommended. |
| Eye Irritation | 2A | H319: Causes serious eye irritation | High Risk. Basic dusts can cause corneal opacity. Goggles preferred over glasses. |
| STOT - SE | 3 | H335: May cause respiratory irritation | Inhalation Risk. All weighing must occur in a fume hood or vented enclosure. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Self-Validating Safety : If you cannot meet the "Primary Control" requirement, you must not proceed with the experiment.
A. Respiratory Protection (The Critical Barrier)
-
Solid State (Weighing/Transfer): The primary risk is airborne dust.
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary PPE: If hood work is impossible (e.g., instrument maintenance), use a Half-face respirator with P100 (HEPA) cartridges . Surgical masks provide zero protection against chemical dusts.
-
B. Hand Protection (Permeation Dynamics)
Guanidine derivatives are often solubilized in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM). Your glove choice depends on the solvent , not just the solute.
| Task | Solvent System | Glove Material | Thickness | Breakthrough Time |
| Weighing (Solid) | N/A | Nitrile (Disposable) | 0.11 mm | >480 min (Solid) |
| Synthesis | Alcohols/Water | Nitrile (Double Gloved) | 0.11 mm | >240 min |
| Synthesis | DCM / Chloroform | PVA or Silver Shield | Laminate | >480 min |
| Synthesis | DMF / DMSO | Butyl Rubber | 0.3 mm | >480 min |
Expert Insight: Standard nitrile gloves degrade in <5 minutes when exposed to Dichloromethane (DCM). If you are dissolving this compound in DCM, you must wear laminate (Silver Shield) gloves under your nitrile gloves.
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (indirect vented) are mandatory when handling powders. Safety glasses with side shields are acceptable only if the compound is fully dissolved in a closed system.
-
Body: Lab coat (100% cotton or Nomex/fire-resistant). Synthetic blends can melt into skin if a flammable solvent fire occurs.
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
-
Static Control: Carboximidamide powders can be statically charged. Place an ionizing bar or anti-static gun in the fume hood before weighing to prevent "flying powder."
-
Zone Isolation: Clear the fume hood of all unrelated glassware. Place a disposable absorbent pad (pig mat) on the working surface.
-
Weighing:
-
Open the container only inside the hood.
-
Use a disposable spatula.
-
Self-Validation: If you see dust particles floating in the light beam of the hood, stop. Your technique is too aggressive.
-
Phase 2: Reaction Setup
-
Solubilization: Add solvent slowly. The basic nitrogen can liberate heat (exothermic) upon protonation if acidic solvents are used.
-
Labeling: clearly mark the vessel: "Warning: Basic/Irritant - N'-phenylpiperidine-1-carboximidamide."
Phase 3: Decontamination & Doffing[1]
-
Wipe Down: Wipe the exterior of the reagent bottle with a dry Kimwipe, then a damp paper towel before returning it to storage.
-
Glove Removal: Use the "beak method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure the outside of the gloves never touches skin.
-
Wash: Wash hands with soap and water for 20 seconds.
Emergency Response & Disposal
Exposure Response Logic
-
Eye Contact: Flush immediately for 15 minutes .[1][2][3] Crucial: Because this is a basic compound, do not stop flushing early; alkalis penetrate tissue deeper than acids.
-
Skin Contact: Wash with soap and water.[3][4] Do not use alcohol (this increases skin permeability).
Spill Cleanup (Solid)
-
Isolate: Mark the area.
-
PPE: Don N95 respirator and double nitrile gloves.
-
Clean: Do not dry sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then scoop into a waste bag.
Disposal (RCRA Compliance)
-
Stream: Segregate into Organic Waste (Basic/Alkaline) .
-
Prohibition: Never dispose of guanidine/amidines down the drain; they are toxic to aquatic life.
Visualizations
Figure 1: PPE Decision Logic for Carboximidamides
Caption: Decision matrix for selecting appropriate PPE based on physical state and solvent compatibility.
Figure 2: Spill Response Protocol
Caption: Sequential workflow for managing accidental spillage of N'-phenylpiperidine-1-carboximidamide.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12149594, N'-phenylpiperidine-1-carboximidamide. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
